THP-PEG8-Boc
Description
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Properties
Molecular Formula |
C26H50O11 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3 |
InChI Key |
UQHLKJIOXBUPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Structure of THP-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG8-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. The linker component of a PROTAC is critical as it connects the target protein binder and the E3 ligase recruiter, and its composition and structure significantly influence the efficacy of the resulting PROTAC. This compound is a polyethylene glycol (PEG)-based linker, valued for its ability to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Core Structure of this compound
The designation "this compound" delineates the three primary chemical moieties that constitute the molecule:
-
THP (Tetrahydropyran): This is a protecting group for a hydroxyl (alcohol) functional group. The THP group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the free hydroxyl group for subsequent chemical transformations.
-
PEG8 (Polyethylene Glycol, n=8): This refers to a hydrophilic spacer consisting of eight repeating ethylene glycol units. The PEG chain enhances the aqueous solubility of the molecule and provides flexibility and appropriate spatial orientation for the two binding ligands of the PROTAC.
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group for an amine functional group. The Boc group is stable to many reagents but can be selectively cleaved under acidic conditions to reveal the primary amine, which can then be used for conjugation to other molecules.
The precise connectivity of these groups is crucial for the linker's function. In this compound, a central PEG8 chain is capped at one terminus with a THP-protected hydroxyl group and at the other terminus with a Boc-protected amine group.
Chemical Structure and Properties
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value |
| Molecular Formula | C28H55NO11 |
| Molecular Weight | 581.7 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; partially soluble in water |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers. However, a general synthetic strategy can be outlined based on established methods for the synthesis of heterobifunctional PEG linkers.
General Synthesis Workflow:
The synthesis would likely proceed in a multi-step fashion, starting from a commercially available PEG8 diol.
Caption: Generalized synthetic workflow for this compound.
1. Monoprotection of PEG8 Diol with THP:
-
React PEG8 diol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in an aprotic solvent like dichloromethane (DCM). The reaction is carefully controlled to favor the formation of the mono-THP protected product.
2. Activation of the Terminal Hydroxyl Group:
-
The remaining free hydroxyl group of the mono-THP protected PEG8 is activated for nucleophilic substitution. This is typically achieved by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
3. Introduction of the Boc-Protected Amine:
-
The activated PEG linker is then reacted with a suitable Boc-protected amine nucleophile, such as N-Boc-ethanolamine, under basic conditions. This results in the displacement of the leaving group and the formation of the final this compound product.
4. Purification:
-
The crude product is purified using column chromatography on silica gel to separate the desired product from starting materials and byproducts.
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Conclusion
This compound is a versatile heterobifunctional linker that plays a crucial role in the design and synthesis of effective PROTACs. Its structure, featuring a hydrophilic PEG8 spacer with orthogonally protected hydroxyl and amine termini, allows for the controlled and sequential conjugation of a target protein binder and an E3 ligase ligand. The understanding of its core structure and the principles of its synthesis are fundamental for researchers in the field of targeted protein degradation and drug development.
THP-PEG8-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of THP-PEG8-Boc, a bifunctional linker critical in the development of targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into an accessible format, including detailed experimental methodologies and visual diagrams to elucidate its core functionalities.
Core Chemical Properties and Datasheet
This compound is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3][4][5] It features a tetrahydropyranyl (THP) protected alcohol on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other, connected by an 8-unit PEG chain. This structure allows for the sequential deprotection and conjugation of different molecules, making it a versatile tool in chemical biology and drug discovery.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C26H50O11 | |
| Molecular Weight | 538.67 g/mol | |
| CAS Number | Not specified in search results | |
| Appearance | Not specified in search results | |
| Purity | Not specified in search results | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. |
Experimental Protocols
The utility of this compound lies in the selective removal of its protecting groups, the THP and Boc moieties, to enable the attachment of other chemical entities.
Boc Group Deprotection (Amine Unmasking)
The Boc group is a widely used amine protecting group that can be removed under mildly acidic conditions to reveal a primary amine. This free amine can then be conjugated to various molecules.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting residue is the TFA salt of the deprotected amine.
-
(Optional Basic Work-up for Free Amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the free amine.
-
THP Group Deprotection (Alcohol Unmasking)
The THP group is an acid-labile protecting group for alcohols. Its removal regenerates the hydroxyl group for subsequent reactions.
Materials:
-
Boc-protected or amine-conjugated THP-PEG8 derivative
-
p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
Protocol:
-
Dissolve the THP-protected compound in a suitable solvent such as DCM or an alcohol.
-
Add a catalytic amount of a mild acid, such as TsOH or PPTS.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, quench the acid with a mild base (e.g., a few drops of triethylamine or by washing with a dilute bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the resulting alcohol, if necessary, by column chromatography.
Visualizing Workflows and Mechanisms
General Application in PROTAC Synthesis
This compound serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule. The sequential deprotection allows for controlled, stepwise synthesis.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism, generating a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Mechanism of Acid-Catalyzed THP Deprotection
The THP ether is cleaved under acidic conditions through a mechanism that involves the formation of a resonance-stabilized oxocarbenium ion.
Caption: Mechanism of acid-catalyzed THP deprotection.
References
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous characteristics. This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and cell permeability, which often arise from the large and lipophilic nature of these molecules.[3]
Enhancing Solubility and Physicochemical Properties
A primary advantage of incorporating PEG linkers is the significant enhancement of aqueous solubility.[4] The hydrophilic nature of the ethylene glycol repeats can counteract the hydrophobicity of the two ligands, improving the overall solubility of the PROTAC molecule. This is a critical factor for both in vitro handling and in vivo bioavailability. The introduction of PEG chains also influences other key physicochemical parameters, as summarized in the table below.
Modulating Ternary Complex Formation and Degradation Efficacy
The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[5] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the POI and the E3 ligase.
-
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Systematic variation of the PEG linker length is a common and effective strategy to empirically determine the optimal length for a given POI-E3 ligase pair. This optimization directly impacts the degradation potency (DC50) and maximal degradation (Dmax) of the PROTAC.
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of TBK1
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Activity | - |
| Alkyl/Ether | 12-29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of a JQ1-PEG-Pomalidomide PROTAC
This protocol describes a one-pot synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1 and the cereblon (CRBN) E3 ligase ligand pomalidomide.
Materials:
-
4-Fluorothalidomide
-
Amine-PEGn-amine linker
-
(+)-JQ1
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add the desired amine-PEGn-amine linker (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at 90 °C for 16 hours.
-
Cool the reaction to room temperature and add (+)-JQ1 (1.1 equivalents).
-
Continue stirring at room temperature for an additional 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final JQ1-PEG-pomalidomide PROTAC.
Protocol 2: Western Blot for PROTAC-Induced Degradation and DC50 Determination
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein and determine the DC50 value.
Materials:
-
Cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to PROTAC design and evaluation.
References
In-Depth Technical Guide to THP-PEG8-Boc: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of THP-PEG8-Boc, a bifunctional linker increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and application in targeted protein degradation, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound
This compound is a chemical linker molecule featuring a polyethylene glycol (PEG) chain of eight ethylene glycol units. One terminus of the PEG chain is protected by a tetrahydropyranyl (THP) group, while the other end is capped with a tert-butyloxycarbonyl (Boc) protecting group. This heterobifunctional nature makes it a valuable tool in the modular synthesis of PROTACs.
PROTACs are innovative therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent degradation.[1]
Physicochemical Properties
A definitive CAS number for this compound is not consistently reported in publicly available datasheets. However, its fundamental properties have been characterized.
| Property | Value |
| Molecular Formula | C26H50O11 |
| Molecular Weight | 538.67 g/mol |
Note: The absence of a universally assigned CAS number highlights the specificity of this linker variant and the importance of sourcing from reputable suppliers with clear characterization data.
Synthesis of this compound
A plausible synthetic route would involve a multi-step process:
-
Monoprotection of PEG8: Starting with octaethylene glycol, one terminal hydroxyl group is protected with a THP group. This is typically achieved by reacting the glycol with 3,4-dihydropyran (DHP) under acidic catalysis.
-
Activation of the Free Hydroxyl: The remaining free hydroxyl group on the PEG chain is then activated for the subsequent introduction of the amine functionality. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.
-
Introduction of the Amine: The activated PEG intermediate is then reacted with an amino-containing reagent, often in the form of an azide followed by reduction, or through direct nucleophilic substitution with an amine.
-
Boc Protection: Finally, the newly introduced terminal amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
Role in PROTAC Development
The unique structure of this compound offers distinct advantages in the stepwise synthesis of PROTACs. The orthogonal protecting groups (acid-labile THP and Boc) allow for the selective deprotection and sequential coupling of the POI ligand and the E3 ligase ligand.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC utilizing a heterobifunctional linker like this compound.
Caption: Generalized workflow for PROTAC synthesis using a bifunctional linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced into a cellular system to induce the degradation of the target protein. The following diagram illustrates the canonical signaling pathway of PROTAC action.
Caption: Signaling pathway of PROTAC-induced protein degradation.
Conclusion
This compound represents a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its heterobifunctional nature, conferred by the orthogonal THP and Boc protecting groups, facilitates a modular and controlled approach to PROTAC synthesis. The eight-unit PEG spacer provides a desirable balance of length and hydrophilicity, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the final PROTAC molecule. As the design of novel PROTACs becomes increasingly sophisticated, the strategic use of well-defined linkers like this compound will continue to be a cornerstone of successful drug development in this area.
References
The Role of THP-PEG8-Boc in Targeted Protein Degradation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence. This guide provides an in-depth technical overview of THP-PEG8-Boc, a PEG-based linker, for professionals in drug development and related scientific fields.
Core Concepts: The PROTAC Mechanism and the Role of the Linker
PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[5] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
The linker's role in this process is multifaceted and crucial for the successful degradation of the target protein. Key functions of the linker include:
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker are critical for the productive formation of the ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may lead to an unstable complex.
-
Enhancing Solubility and Permeability: PROTACs are often large molecules with poor physicochemical properties. PEG linkers, being hydrophilic, can significantly improve the solubility and cell permeability of the PROTAC, which is essential for reaching intracellular targets.
-
Influencing Pharmacokinetics: The linker's composition can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker featuring an 8-unit polyethylene glycol chain. One terminus is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols, while the other end contains a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is also readily removed under acidic conditions, allowing for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.
The PEG8 component provides a balance of flexibility and a defined length to facilitate the formation of a stable ternary complex. The hydrophilic nature of the PEG chain enhances the solubility of the resulting PROTAC molecule.
Quantitative Data on PROTACs with PEG8 Linkers
The length of the PEG linker has a significant impact on the degradation efficiency of a PROTAC. The following table summarizes quantitative data from a study on an Indoleamine 2,3-dioxygenase 1 (IDO1)-targeting PROTAC utilizing a thalidomide-based CRBN E3 ligase ligand connected by a PEG8 linker.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |
| IDO1 PROTAC (with PEG8 linker) | U87 | Significant degradation at 100 nM | >90% at 100 nM | 24 | Western Blot | |
| IDO1 PROTAC (Compound 21) | U87 | 88% degradation at 100 nM | 88 | 24 | Western Blot | |
| IDO1 PROTAC (Compound 21) | GBM43 | 5 | >90 | 24 | Western Blot |
Note: DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are generalized protocols for key experiments involving a linker like this compound.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting group from the amine terminus of the linker.
Reagents and Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Nitrogen atmosphere
Procedure:
-
Dissolve the this compound linker in DCM (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-functionalized linker (THP-PEG8-NH2) can often be used in the next step without further purification.
Protocol 2: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand
This protocol outlines the conjugation of the deprotected linker to either the POI ligand or the E3 ligase ligand that has a carboxylic acid moiety.
Reagents and Materials:
-
THP-PEG8-NH2 (from Protocol 1)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the THP-PEG8-NH2 linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the conjugated intermediate.
Protocol 3: THP Deprotection and Final Conjugation
This protocol describes the removal of the THP group and the final coupling step. The THP group is also acid-labile, and its removal can be achieved under similar conditions to Boc deprotection, often requiring milder acidic conditions.
(Note: Selective deprotection of THP in the presence of other acid-sensitive groups may require careful optimization of reaction conditions.)
Procedure for THP Deprotection:
-
Dissolve the THP-protected intermediate in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or dilute HCl).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected alcohol.
Final Conjugation:
The deprotected hydroxyl group can then be conjugated to the final partner (either the POI or E3 ligase ligand) using appropriate coupling chemistry, such as etherification or esterification, depending on the functional group available on the partner molecule.
Protocol 4: Western Blotting for Protein Degradation
This is a standard method to quantify the degradation of the target protein following PROTAC treatment.
Reagents and Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizing Key Processes in Targeted Protein Degradation
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest (POI).
References
- 1. PROTAC diagram [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
A Technical Guide to the Application of the Tetrahydropyranyl (THP) Protecting Group in PEG Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the tetrahydropyranyl (THP) group for the protection of hydroxyl moieties in polyethylene glycol (PEG) linkers. PEG linkers are crucial in drug delivery, bioconjugation, and materials science, where they enhance the solubility, stability, and pharmacokinetic properties of molecules.[][2][3] The selective modification of PEG's terminal hydroxyl groups is often necessary, which requires the use of protecting groups to prevent unwanted side reactions. The THP group is a widely used acid-labile protecting group for alcohols, valued for its ease of introduction, stability under a range of conditions, and straightforward removal.[4][5]
The Chemistry of THP Protection and Deprotection
The THP protecting group is introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The resulting tetrahydropyranyl ether is a type of acetal, which accounts for its stability profile.
Protection Mechanism: The reaction is initiated by the protonation of DHP by an acid catalyst, which forms a resonance-stabilized carbocation. The hydroxyl group of the PEG linker then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields the THP ether and regenerates the acid catalyst.
Caption: Mechanism of THP protection of a PEG hydroxyl group.
Deprotection Mechanism: The removal of the THP group is essentially the reverse of the protection reaction, carried out under acidic conditions, typically in the presence of a protic solvent like water or an alcohol. The acetal is protonated, leading to the elimination of the PEG-alcohol and the formation of the same resonance-stabilized carbocation as in the protection step. The carbocation is then quenched by the solvent.
Caption: Mechanism of acidic deprotection of a THP-protected PEG.
Quantitative Data: Stability and Deprotection Conditions
The stability of the THP ether linkage is a key feature for its use in multi-step synthesis. It is robust under many conditions while being easily removable when desired.
| Table 1: Stability of THP Ethers | |
| Condition | Stability |
| Strongly basic conditions (e.g., ester hydrolysis) | Stable |
| Organometallic reagents (Grignard, organolithiums) | Stable (below 0°C) |
| Metal hydrides (e.g., LiAlH₄) | Stable |
| Acylating and alkylating reagents | Stable |
| Oxidizing and reducing agents | Generally Stable |
| Table 2: Common Deprotection Conditions for THP Ethers | |
| Reagent/System | Typical Conditions |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 3:1:1 mixture), room temperature to 50°C |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in an alcohol solvent (e.g., methanol, ethanol) |
| Pyridinium p-toluenesulfonate (PPTS) | A milder acid catalyst, often used in an alcohol solvent |
| Trifluoroacetic acid (TFA) | Dilute solutions (e.g., 1-2% in CH₂Cl₂) can be effective |
| Iron(III) Tosylate | A mild Lewis acid catalyst (2.0 mol %) in methanol at room temperature |
| Other Lewis Acids and Heterogeneous Catalysts | Bismuth triflate, Zeolite H-beta, silica-supported perchloric acid have also been reported |
Application in the Synthesis of Heterobifunctional PEG Linkers
A primary application of THP protection in PEG chemistry is the synthesis of heterobifunctional linkers. These linkers possess two different reactive groups at their termini, enabling the sequential conjugation of two different molecules. For instance, in the development of Antibody-Drug Conjugates (ADCs), a heterobifunctional PEG linker can connect a cytotoxic drug to a monoclonal antibody.
The workflow typically involves:
-
Protecting one hydroxyl terminus of a PEG diol with a THP group.
-
Activating the other free hydroxyl group (e.g., by converting it to a tosylate, mesylate, or an active ester).
-
Reacting the activated group with the first molecule (e.g., a drug).
-
Removing the THP protecting group to reveal the hydroxyl group.
-
Activating the newly exposed hydroxyl group for reaction with the second molecule (e.g., an antibody).
Caption: Workflow for ADC synthesis using a THP-protected PEG linker.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific PEG chain length and substrate.
Protocol 1: THP Protection of a Hydroxyl-Terminated PEG
-
Materials:
-
HO-PEG-R (1 equivalent)
-
3,4-Dihydro-2H-pyran (DHP, 1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Acid catalyst, e.g., pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equivalents) or p-toluenesulfonic acid (p-TsOH, catalytic amount)
-
-
Procedure:
-
Dissolve the HO-PEG-R in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP to the solution.
-
Add the acid catalyst (PPTS is often preferred for acid-sensitive substrates).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy. Reactions are typically complete within a few hours.
-
Once the reaction is complete, quench by adding a small amount of a weak base, such as triethylamine or by washing with a saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting THP-protected PEG by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of a THP-Protected PEG
-
Materials:
-
THP-O-PEG-R (1 equivalent)
-
Solvent system, e.g., a mixture of tetrahydrofuran (THF), acetic acid (AcOH), and water (e.g., 3:1:1 v/v/v) or an alcohol like methanol or ethanol.
-
Acid catalyst (if not using an acidic solvent system), e.g., p-TsOH (catalytic amount).
-
-
Procedure:
-
Dissolve the THP-O-PEG-R in the chosen solvent system.
-
If using a neutral solvent like methanol, add a catalytic amount of a strong acid like p-TsOH or HCl.
-
Stir the reaction at room temperature or warm gently (e.g., to 40-50°C) to accelerate the process. Monitor the reaction progress by TLC or NMR.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
If an organic solvent was used, extract the product with a suitable solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the deprotected PEG derivative.
-
Important Considerations and Troubleshooting
-
Creation of a New Stereocenter: The reaction of a hydroxyl group with DHP creates a new stereocenter at the anomeric carbon of the THP ring. If the PEG derivative is chiral, this results in a mixture of diastereomers, which can complicate purification and NMR spectral analysis.
-
Anhydrous Conditions: The protection reaction should be carried out under anhydrous conditions, as water can compete with the alcohol and react with the activated DHP.
-
Catalyst Choice: For substrates with acid-sensitive functional groups, a milder acid catalyst like PPTS is recommended over stronger acids like p-TsOH or HCl to avoid side reactions.
-
Incomplete Reactions: If protection is incomplete, adding a slight excess of DHP can help shift the equilibrium toward the product. If deprotection is slow, gentle heating or using a stronger acidic condition may be necessary.
Conclusion
The tetrahydropyranyl group is a highly effective and versatile protecting group for the hydroxyl functionality in polyethylene glycol linkers. Its ease of introduction, stability across a wide range of non-acidic chemical conditions, and mild, efficient removal make it an invaluable tool in the multi-step synthesis of complex molecules for drug delivery and bioconjugation. By enabling the synthesis of well-defined heterobifunctional PEG linkers, THP chemistry plays a critical role in the advancement of sophisticated therapeutic constructs like antibody-drug conjugates.
References
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Boc-Protected Linkers in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
The strategic use of cleavable linkers is a cornerstone of modern chemical biology and drug development. Among these, linkers featuring the tert-butyloxycarbonyl (Boc) protecting group play a pivotal role in a multitude of applications, from solid-phase peptide synthesis (SPPS) to the targeted delivery of therapeutic agents. This technical guide provides a comprehensive overview of Boc-protected linkers, detailing their synthesis, applications, and the critical quantitative parameters that govern their efficacy. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to facilitate practical implementation in the laboratory.
Core Principles of Boc-Protected Linkers
The utility of Boc-protected linkers lies in the acid-labile nature of the Boc group, which provides a robust and orthogonal strategy for temporarily masking a reactive amine functionality.[1] This protecting group is stable under a wide range of chemical conditions, yet can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for subsequent reactions.[1] This controlled deprotection is fundamental to their application in multistep syntheses and the conditional release of cargo molecules.
Applications in Chemical Biology
Boc-protected linkers are integral to a variety of advanced applications:
-
Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is cleaved at each cycle to allow for the addition of the next amino acid.[2]
-
Antibody-Drug Conjugates (ADCs): Boc-protected linkers are used to synthesize the drug-linker payload, which is then conjugated to an antibody. The Boc group is removed during the synthesis of the payload to enable its attachment to the linker. The linker itself can be designed to be cleaved under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in tumor cells, to release the cytotoxic drug.[3][]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Boc-protected linkers, often incorporating polyethylene glycol (PEG) chains of varying lengths, are crucial for connecting the target-binding and E3 ligase-binding moieties and optimizing the ternary complex formation.
-
Oligonucleotide Synthesis: Boc-protected amino linkers can be incorporated into oligonucleotides to allow for the post-synthesis conjugation of various labels and functional molecules.
Quantitative Data on Boc-Protected Linkers
The performance of Boc-protected linkers is dictated by several key quantitative parameters, including their stability, cleavage kinetics, and efficiency. The following tables summarize available data for different types of Boc-protected and related cleavable linkers.
Table 1: Comparative Stability of Cleavable Linkers in Biological Media
| Linker Type | Model System | Medium | Half-life | Reference(s) |
| Boc-Val-Cit | ADC | Human Plasma | Generally Stable | |
| Boc-Val-Cit | ADC | Mouse Plasma | Unstable (due to carboxylesterase 1c) | |
| Hydrazone | ADC | Human Plasma (pH 7.4) | ~2 days | |
| Carbamate (Val-Cit-PABC) | ADC | Human Plasma | High Stability | |
| Disulfide | ADC | Cytosol (High Glutathione) | Moderate Stability |
Table 2: Cleavage Conditions and Efficiency for Boc Protecting Group
| Reagent | Concentration | Temperature | Time | Cleavage Efficiency | Reference(s) |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% | Room Temperature | 15-25 min | High | |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 0°C to Room Temperature | 1-2 hours | High | |
| 4 M HCl in Dioxane | 4 M | Room Temperature | 30 min | High and Selective | |
| Cesium Carbonate and Imidazole in Acetonitrile | Catalytic | 70°C | Varies | Selective for certain N-Boc groups |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Boc-protected linkers in research and development.
Protocol 1: Synthesis of a Boc-Protected PEG Linker with an NHS Ester (Boc-NH-PEG-NHS)
This protocol describes a general method for synthesizing a heterobifunctional Boc-protected PEG linker, which can be used to connect different molecular entities.
Materials:
-
Boc-NH-PEG-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-NH-PEG-OH (1 equivalent) in anhydrous DCM.
-
Add TEA (2 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve DSC (1.5 equivalents) in anhydrous DMF.
-
Add the DSC solution dropwise to the Boc-NH-PEG-OH solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the Boc-NH-PEG-NHS ester.
Protocol 2: Conjugation of a Boc-Protected Linker NHS Ester to a Primary Amine
This protocol details the conjugation of an NHS ester-functionalized linker to a protein or other molecule containing a primary amine.
Materials:
-
Boc-protected linker with NHS ester
-
Protein or molecule with a primary amine
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the protein or molecule to be labeled in the conjugation buffer to a concentration of 2-5 mg/mL.
-
Dissolve the Boc-protected linker NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate by size-exclusion chromatography to remove unreacted linker and other small molecules.
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc protecting group from a linker or a molecule conjugated with a Boc-protected linker.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or water, typically 2.5-5% v/v)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add the scavenger to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 25-50% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Boc-protected linkers.
Conclusion
Boc-protected linkers are indispensable tools in chemical biology and drug development, offering a reliable and versatile method for the controlled assembly of complex biomolecules and the targeted delivery of therapeutic agents. A thorough understanding of their chemical properties, coupled with robust and optimized experimental protocols, is essential for their successful application. The quantitative data and detailed methodologies presented in this guide are intended to provide researchers with the foundational knowledge required to effectively design, synthesize, and utilize Boc-protected linkers in their own research endeavors. As the field continues to evolve, the development of novel Boc-protected linkers with tailored properties will undoubtedly pave the way for new and innovative therapeutic and diagnostic strategies.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using THP-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC is composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the THP-PEG8-Boc linker. This linker features a polyethylene glycol (PEG) chain of eight ethylene glycol units, which enhances aqueous solubility and provides spatial separation between the two ligands. One terminus is protected with a tetrahydropyranyl (THP) group, an acid-labile protecting group for alcohols, while the other end contains a Boc-protected amine, which is also readily deprotected under acidic conditions, allowing for sequential and controlled conjugation to the protein of interest (POI) ligand and the E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a bifunctionally protected linker like this compound typically follows a sequential, modular approach. This allows for the controlled and stepwise addition of the E3 ligase ligand and the warhead. The general workflow is outlined below.
Caption: General experimental workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using the this compound linker. As a representative example, the synthesis will be described for coupling with a pomalidomide-based E3 ligase ligand and a JQ1-based warhead for targeting BRD4.
Protocol 1: Boc Deprotection of this compound
This step removes the Boc protecting group to reveal a primary amine for subsequent coupling.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in DCM (0.1 M).
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the THP-PEG8-NH2 intermediate.
-
Protocol 2: Coupling of THP-PEG8-NH2 with Pomalidomide
This protocol describes the amide bond formation between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.
-
Reagents and Materials:
-
THP-PEG8-NH2 (1.1 eq)
-
Pomalidomide-COOH (a derivative of pomalidomide with a carboxylic acid handle) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Pomalidomide-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of THP-PEG8-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the THP-PEG8-Pomalidomide intermediate.
-
Protocol 3: THP Deprotection of the Linker-E3 Ligand Intermediate
This step removes the THP protecting group to reveal the terminal hydroxyl group for subsequent activation and coupling to the warhead.
-
Reagents and Materials:
-
THP-PEG8-Pomalidomide (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the THP-PEG8-Pomalidomide intermediate in a 3:1:1 mixture of acetic acid:THF:water.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the HO-PEG8-Pomalidomide intermediate.
-
Protocol 4: Activation of the Hydroxyl Group and Coupling with JQ1 Derivative
The terminal hydroxyl group is activated (e.g., by mesylation) to facilitate nucleophilic substitution by a suitable functional group on the warhead (e.g., a phenol).
-
Reagents and Materials:
-
HO-PEG8-Pomalidomide (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous DCM
-
JQ1 derivative with a free phenol (1.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Activation: Dissolve HO-PEG8-Pomalidomide in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add TEA followed by the dropwise addition of MsCl.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate. Use immediately in the next step.
-
Coupling: Dissolve the JQ1 derivative in anhydrous DMF under a nitrogen atmosphere.
-
Add K2CO3 and stir for 30 minutes at room temperature.
-
Add a solution of the freshly prepared mesylated intermediate in anhydrous DMF.
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of a BRD4-targeting PROTAC using a this compound linker. The presented yields and purity are representative of typical outcomes for such multi-step syntheses and may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction Yields for PROTAC Synthesis Steps
| Step | Reaction | Illustrative Yield (%) |
| 1 | Boc Deprotection of this compound | >95% |
| 2 | Coupling with Pomalidomide | 70-85% |
| 3 | THP Deprotection | 85-95% |
| 4 | Activation and Coupling with JQ1 derivative | 40-60% |
| Overall | Overall Synthesis | 24-46% |
Table 2: Characterization Data for the Final PROTAC
| Analysis | Illustrative Result |
| LC-MS | |
| Purity | >98% (at 254 nm) |
| Expected Mass | [M+H]+ calculated for CxHyNzOwS |
| Observed Mass | [M+H]+ found |
| ¹H NMR | |
| Chemical Shifts | Consistent with the proposed structure. Peaks corresponding to the pomalidomide, JQ1, and PEG linker moieties are observed in the expected regions. |
| HRMS | |
| Calculated | [M+H]+ calculated for CxHyNzOwS |
| Found | [M+H]+ found |
Conclusion
The use of this compound provides a versatile and efficient strategy for the modular synthesis of PROTACs. The orthogonal protecting groups allow for controlled, sequential coupling of the E3 ligase ligand and the warhead, while the PEG linker enhances the physicochemical properties of the final molecule. The protocols and illustrative data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation. Careful optimization of each synthetic step and rigorous purification are crucial for obtaining high-purity PROTACs for biological evaluation.
Application Notes and Protocols for the Deprotection of THP-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acidic deprotection of a molecule containing a Tetrahydropyranyl (THP) ether, a Polyethylene Glycol (PEG8) linker, and a tert-butyloxycarbonyl (Boc) protected amine. The simultaneous removal of both the THP and Boc protecting groups is a common requirement in chemical synthesis, particularly in the fields of drug discovery and bioconjugation.
The protocols outlined below utilize acidic conditions, which are effective for the cleavage of both THP ethers and Boc-protected amines.[1][2] The polyethylene glycol linker is generally stable under these conditions.[3][4]
Deprotection Mechanism
The deprotection of both THP and Boc groups proceeds via an acid-catalyzed mechanism. The THP ether, being an acetal, is highly sensitive to acid and is readily hydrolyzed to the corresponding alcohol.[2] The Boc group requires stronger acidic conditions for its removal, which involves the formation of a tert-butyl cation that subsequently decomposes to isobutylene and carbon dioxide. Given that the conditions for Boc cleavage are more stringent, a single-step deprotection is feasible where the conditions for Boc removal will also cleave the more labile THP group.
Caption: Acid-catalyzed deprotection mechanisms for THP and Boc groups.
Experimental Protocols
Several acidic conditions can be employed for the simultaneous deprotection of THP and Boc groups. The choice of acid and solvent can be tailored based on the substrate's solubility and the presence of other functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection and will concurrently cleave the THP ether.
Materials:
-
THP-PEG8-Boc substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve the this compound substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA. A common concentration is 20-50% (v/v) of TFA in DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
If necessary, the product can be further purified by column chromatography.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common and effective procedure for Boc deprotection.
Materials:
-
This compound substrate
-
4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the this compound substrate in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Completion is often achieved within 1-4 hours.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by adding saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected product.
-
Purify by column chromatography if needed.
Data Presentation: Summary of Deprotection Conditions
| Reagent/Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages/Considerations |
| TFA in DCM | Room Temp. | 0.5 - 3 hours | Fast, efficient, and volatile for easy removal. | TFA is corrosive; may cause trifluoroacetylation of the amine as a side reaction. |
| 4M HCl in Dioxane | Room Temp. | 1 - 4 hours | Generally clean, high-yielding, and efficient. | Dioxane is a suspected carcinogen; HCl is corrosive. |
| p-TsOH in MeOH | Room Temp. to 40°C | 2 - 12 hours | Milder acid, suitable for more sensitive substrates. | Slower reaction times compared to TFA or HCl. |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General experimental workflow for the deprotection reaction.
References
Application Notes and Protocols for THP-PEG8-Boc in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP-PEG8-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.
This document provides detailed protocols for the application of PROTACs synthesized using this compound in cell culture experiments, focusing on the evaluation of their efficacy in promoting target protein degradation and inducing desired cellular outcomes.
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of this compound-containing PROTACs are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C26H50O11 | [1] |
| Molecular Weight | 538.67 g/mol | [1] |
| Solubility | Soluble in DMSO, DCM, DMF, and water | [2][3][4] |
| Storage | Store powder at -20°C for up to 2 years. Store DMSO stock solutions at -80°C for up to 6 months. |
Protocol for Stock Solution Preparation:
-
Reconstitution: Briefly centrifuge the vial of the lyophilized this compound-containing PROTAC to ensure the powder is at the bottom.
-
Solvent Selection: Based on the experimental requirements and the specific PROTAC's properties, choose a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.
-
Preparation of Stock Solution: Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of a this compound-containing PROTAC in cell culture.
Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the PROTAC on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound-containing PROTAC
-
Vehicle control (e.g., 0.1% DMSO in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the PROTAC. Include wells with vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Representative Data:
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 150 |
| H358 | Non-Small Cell Lung Cancer | 200 |
| HCT116 | Colorectal Cancer | 350 |
| SW1573 | Non-Small Cell Lung Cancer | 250 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Target Protein Degradation Assay (Western Blot)
This protocol is used to determine the dose-dependent degradation of the target protein and to calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound-containing PROTAC
-
Vehicle control (e.g., 0.1% DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specific time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Representative Data:
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) |
| MIA PaCa-2 | Pancreatic Cancer | 50 | >90 |
| H358 | Non-Small Cell Lung Cancer | 75 | >85 |
| HCT116 | Colorectal Cancer | 100 | >90 |
| SW1573 | Non-Small Cell Lung Cancer | 80 | >88 |
Note: The DC50 and Dmax values presented are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PROTACs and the general experimental workflows.
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow.
Conclusion
The use of this compound as a linker in the synthesis of PROTACs offers a versatile tool for targeted protein degradation. The protocols and data presentation formats provided in this document are intended to guide researchers in the effective design and execution of cell-based assays to characterize the activity of these novel therapeutic agents. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, accelerating the development of new and effective therapies.
References
Applications of THP-PEG8-Boc in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of oncology research, targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation, offering the ability to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
This document provides detailed application notes and protocols for the use of THP-PEG8-Boc, a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for oncology research. The THP (tetrahydropyran) and Boc (tert-butyloxycarbonyl) protecting groups offer versatile handles for a modular and efficient PROTAC synthesis. The PEG8 spacer enhances solubility and optimizes the spatial orientation required for the formation of a productive ternary complex between the target protein and the E3 ligase, a crucial step in inducing protein degradation.
Application Notes: this compound in PROTAC Synthesis
This compound is a versatile linker for the synthesis of PROTACs targeting a wide range of oncogenic proteins. Its key features include:
-
PEG8 Spacer: The eight-unit polyethylene glycol chain improves the aqueous solubility and pharmacokinetic properties of the resulting PROTAC. This hydrophilic spacer can also minimize non-specific binding and enhance cell permeability.
-
Boc-Protected Amine: The Boc group provides a stable protecting group for the terminal amine, which can be deprotected under acidic conditions to allow for facile conjugation to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands).
-
THP-Protected Alcohol: The THP group protects the terminal alcohol, which, after deprotection, can be activated for conjugation to a ligand for the protein of interest.
The modular nature of PROTAC synthesis with this compound allows for the rapid generation of a library of PROTACs with varying POI ligands, enabling the efficient optimization of degradation activity.
Representative Quantitative Data
While specific data for a PROTAC utilizing the exact this compound linker is not publicly available in extensive literature, the following table summarizes representative data for PROTACs employing similar PEG8 linkers in oncology research. This data illustrates the typical potency and efficacy that can be expected when designing PROTACs with such linkers.
| PROTAC (Target) | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | IC₅₀ (nM)³ | Reference Example |
| BTK Degrader | Ramos | 1 - 40 | >90 | 5 - 100 | Based on similar PEG-linked BTK PROTACs |
| BRD4 Degrader | MV-4-11 | 8.9 | >95 | 15.2 | Based on similar PEG-linked BRD4 PROTACs |
| EGFR Degrader | OVCAR8 | ~200 | ~85 | ~500 | Based on similar PEG-linked EGFR PROTACs |
¹DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. ³IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits cell viability by 50%.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a PROTAC using a PEG8 linker and for key experiments to evaluate its biological activity in an oncology context.
Protocol 1: Synthesis of a Generic PROTAC using a PEG8 Linker
This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG8 linker.
Step 1: Coupling of POI Ligand to the PEG8 Linker
-
Dissolve the POI ligand with a suitable reactive handle (e.g., a phenol or amine) (1.0 eq) and a Boc-protected amine-PEG8-acid linker (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the product from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the amine-PEG8-POI ligand conjugate.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add the amine-PEG8-POI ligand conjugate from Step 2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the effect of the PROTAC on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Synthesized PROTAC
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs in oncology research. Its properties facilitate the creation of potent and selective protein degraders. The provided protocols offer a framework for the synthesis and evaluation of these molecules, enabling researchers to explore the therapeutic potential of targeted protein degradation for the treatment of cancer. Careful optimization of the linker length and attachment points, along with rigorous biological evaluation, are crucial steps in the development of clinically successful PROTACs.
Application Notes and Protocols for THP-PEG8-Boc in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
THP-PEG8-Boc is a versatile, PEG-based linker used in the synthesis of PROTACs. The polyethylene glycol (PEG) chain enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) protecting groups offer orthogonal handles for the sequential and controlled conjugation of the POI and E3 ligase ligands. These application notes provide an overview of the utility of this compound in PROTAC development, along with generalized protocols for its incorporation into novel therapeutic agents.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application in PROTAC design.
| Property | Value |
| Molecular Formula | C₂₆H₅₀O₁₁ |
| Molecular Weight | 538.67 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage Conditions | -20°C for long-term storage |
Core Application: PROTAC Synthesis
This compound serves as a flexible linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The synthetic strategy typically involves a two-step deprotection and coupling process.
General Synthetic Workflow
The synthesis of a PROTAC using this compound generally follows the workflow depicted below. This process allows for the modular assembly of the final heterobifunctional degrader.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker. Researchers should adapt these protocols based on the specific chemistry of their POI and E3 ligase ligands.
Protocol 1: Synthesis of a PROTAC using this compound
Materials:
-
This compound linker
-
POI ligand with a suitable functional group for coupling (e.g., -OH, -NH₂)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., -COOH)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, Et₃N)
-
Acids for deprotection (e.g., TFA, HCl in dioxane)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Step 1: Selective Deprotection of the THP Group.
-
Dissolve this compound (1 eq) in a suitable solvent (e.g., methanol).
-
Add a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the THP group is removed, revealing a primary alcohol.
-
Work up the reaction and purify the resulting alcohol-PEG8-Boc intermediate.
-
-
Step 2: Coupling of the POI Ligand.
-
Activate the alcohol of the linker from Step 1 (e.g., by converting it to a mesylate or tosylate) or directly couple a POI ligand with a carboxylic acid using a Mitsunobu reaction.
-
Alternatively, if the POI ligand has a nucleophilic group (e.g., a phenol), the alcohol on the linker can be converted to a good leaving group (e.g., bromide or mesylate) for subsequent nucleophilic substitution.
-
Monitor the reaction by LC-MS.
-
Purify the POI-PEG8-Boc conjugate by flash column chromatography.
-
-
Step 3: Deprotection of the Boc Group.
-
Dissolve the POI-PEG8-Boc conjugate (1 eq) in a solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
-
-
Step 4: Coupling of the E3 Ligase Ligand.
-
Dissolve the E3 ligase ligand (with a carboxylic acid) (1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2-3 eq).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add the deprotected POI-PEG8-amine from Step 3 to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Step 5: Characterization.
-
Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
-
Protocol 2: In Vitro Evaluation of Protein Degradation
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for estrogen receptor)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
The synthesized PROTAC
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the following day, treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Presentation
While specific data for a PROTAC utilizing the this compound linker is not available in the public domain, researchers can use the following table template to summarize their findings from in vitro degradation experiments.
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example: PROTAC-X | e.g., BRD4 | e.g., HeLa | Data | Data |
| Your Compound | Your Target | Your Cell Line |
Signaling Pathway Visualization
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.
Caption: Hijacking the ubiquitin-proteasome system by a PROTAC.
Conclusion
This compound is a valuable chemical tool for the construction of PROTAC degraders. Its PEG backbone can impart favorable physicochemical properties, while its orthogonal protecting groups allow for a controlled and modular synthetic approach. The protocols and information provided herein offer a foundational guide for researchers aiming to incorporate this linker into their novel therapeutic development programs. Rigorous experimental validation is crucial to determine the optimal linker length and composition for each specific target and E3 ligase combination.
Application Note: A Step-by-Step Guide to Designing a Proteolysis-Targeting Chimera (PROTAC) with THP-PEG8-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely.[3] A PROTAC molecule consists of three main components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4]
Upon entering a cell, the PROTAC forms a ternary complex, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act again catalytically. The linker is a critical component, influencing the stability of the ternary complex, degradation efficiency, and the molecule's overall physicochemical properties. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and permeability. This guide focuses on the use of THP-PEG8-Boc, a versatile, orthogonally protected linker precursor, in the rational design and synthesis of novel PROTACs.
The PROTAC Mechanism of Action
The mechanism involves several key steps: from the formation of the ternary complex to the final degradation of the target protein. This process allows a single PROTAC molecule to mediate the destruction of multiple protein copies.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Step-by-Step Design and Synthesis Strategy
Designing a successful PROTAC is a multi-step process that involves careful selection of components and a robust synthetic strategy. The use of an orthogonally protected linker like this compound allows for a modular and controlled synthesis.
Step 1: Select Target Protein and E3 Ligase
The process begins with identifying a disease-relevant Protein of Interest (POI). Subsequently, an appropriate E3 ligase must be chosen. While over 600 E3 ligases exist, most PROTACs utilize well-characterized ones like Cereblon (CRBN) or Von Hippel-Lindau (VHL) due to the availability of high-affinity ligands.
Step 2: Identify High-Affinity Ligands
Source or synthesize high-affinity binders ("warheads") for the POI and the chosen E3 ligase ("anchors"). Crucially, these ligands must possess a functional handle (e.g., -OH, -NH2, -COOH) at a position that does not disrupt binding, allowing for linker attachment.
Step 3: Synthetic Strategy with this compound
This compound is an ideal linker precursor because it contains two different protecting groups: a Tetrahydropyranyl (THP) group protecting an alcohol and a tert-Butyloxycarbonyl (Boc) group protecting an amine. These groups can be removed under distinct chemical conditions (mild acid for THP, stronger acid for Boc), enabling sequential and specific coupling of the POI and E3 ligase ligands.
The general workflow involves:
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First Coupling: Deprotect one end of the linker (e.g., the THP-protected alcohol) and couple it to the first ligand (e.g., POI warhead).
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Second Coupling: Deprotect the other end of the linker (the Boc-protected amine) and couple it to the second ligand (e.g., E3 ligase anchor).
Caption: Modular synthetic workflow for PROTAC assembly using this compound.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general procedure for coupling a carboxylic acid-functionalized ligand to the amine end of the PEG linker after coupling the first ligand to the alcohol end.
Step A: THP Deprotection and First Coupling (Example: Etherification)
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Dissolve this compound (1.0 eq) in an appropriate solvent like ethanol.
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Heat the reaction to 50-60 °C and monitor by LC-MS until THP deprotection is complete.
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Purify the resulting HO-PEG8-Boc intermediate.
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Dissolve the POI ligand (with a halide handle, 1.0 eq) and HO-PEG8-Boc (1.1 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH) at 0 °C and allow the reaction to proceed to form POI-Ligand-O-PEG8-Boc.
-
Purify the product by flash chromatography.
Step B: Boc Deprotection
-
Dissolve the purified intermediate from Step A (1.0 eq) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (20-30% v/v) at 0 °C.
-
Stir the reaction for 1-2 hours at room temperature, monitoring by LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
Step C: Final Amide Coupling
-
Dissolve the E3 ligase ligand (with a -COOH handle, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
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Add the deprotected amine intermediate from Step B (dissolved in DMF, 1.1 eq) to the activated mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor progress by LC-MS. Upon completion, purify the final PROTAC using reverse-phase HPLC.
Protocol 2: Western Blotting to Confirm Protein Degradation
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Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
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Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Develop the blot using an ECL substrate and visualize the bands with a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Data Presentation and Analysis
The efficacy of a PROTAC is defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. These are determined by plotting the percentage of remaining protein against the PROTAC concentration.
Workflow for PROTAC Evaluation
Caption: Experimental workflow for determining PROTAC efficacy.
Table 1: Representative Degradation Data for an Exemplary PROTAC
This table shows hypothetical but realistic data for a PROTAC designed to degrade a target protein (e.g., BRD4) by recruiting the VHL E3 ligase in the HCT116 cell line after 24 hours of treatment.
| PROTAC Concentration | % Protein Remaining (vs. Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 85% |
| 10 nM | 48% |
| 50 nM | 15% |
| 100 nM | 8% |
| 500 nM | 12% (Hook Effect) |
| 1 µM | 25% (Hook Effect) |
Table 2: Summary of Key Performance Parameters
The data from Table 1 is used to calculate the DC50 and Dmax values, which summarize the PROTAC's potency and efficacy.
| Parameter | Value | Description |
| DC50 | 9.8 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 92% | The maximum percentage of protein degraded. |
| Cell Line | HCT116 | - |
| Treatment Time | 24 hours | - |
The "Hook Effect" is a phenomenon observed at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) competes with the formation of the productive ternary complex, leading to reduced degradation.
Conclusion
The rational design of PROTACs is a complex but powerful strategy for targeted protein degradation. The use of modular, orthogonally protected linkers like this compound provides a systematic and efficient approach to synthesis. By following a structured workflow of design, synthesis, and rigorous biological evaluation, researchers can successfully develop novel PROTACs with high potency and efficacy for both research and therapeutic applications.
References
Application Notes and Protocols: Streamlining Solid-Phase Synthesis with THP-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the strategic use of linkers is paramount. These linkers not only connect the target protein binder and the E3 ligase ligand but also critically influence the physicochemical properties and efficacy of the final molecule. THP-PEG8-Boc is a heterobifunctional polyethylene glycol (PEG) linker designed to offer researchers enhanced control and versatility in solid-phase synthesis workflows.
This linker features an eight-unit PEG chain that imparts increased hydrophilicity, which can improve the solubility and cell permeability of the final conjugate. It is capped with two distinct protecting groups: a tetrahydropyranyl (THP) group on one end and a tert-butyloxycarbonyl (Boc) group on the other. This orthogonal protection scheme allows for the selective deprotection and sequential functionalization of each end of the linker, providing a powerful tool for the modular and efficient assembly of complex molecules on a solid support. These application notes provide detailed protocols for the incorporation of this compound into a solid-phase synthesis workflow, primarily focusing on its application in PROTAC development.
Core Applications
The unique structure of this compound makes it an ideal tool for various bioconjugation applications, most notably:
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PROTAC Synthesis: As a key component in the solid-phase synthesis of PROTACs, this linker facilitates the controlled, stepwise attachment of the protein-of-interest (POI) ligand and the E3 ligase ligand.
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Antibody-Drug Conjugate (ADC) Development: The hydrophilic PEG spacer can be advantageous in the development of ADCs by improving the pharmacokinetic profile of the conjugate.
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Peptide and Oligonucleotide Modification: This linker can be used to introduce a PEG spacer to peptides or oligonucleotides, enhancing their solubility and stability.
Data Summary
The following table summarizes expected outcomes for the key steps in a solid-phase synthesis workflow incorporating this compound. These values are based on typical yields for solid-phase organic synthesis and may vary depending on the specific substrate, resin, and reaction conditions.
| Step | Parameter | Typical Value Range | Notes |
| 1. Initial Ligand Immobilization | Loading Efficiency | 85-95% | Dependent on resin type and initial ligand. |
| 2. This compound Coupling (Mitsunobu) | Coupling Efficiency | 80-95% | Can be monitored by Kaiser or other qualitative tests. |
| 3. Boc Deprotection | Deprotection Yield | >98% | Typically a very efficient reaction. |
| 4. Second Ligand Coupling | Coupling Efficiency | 85-95% | Dependent on the nature of the second ligand. |
| 5. THP Deprotection | Deprotection Yield | 90-98% | Requires mildly acidic conditions. |
| 6. Final Cleavage from Resin | Overall Yield | 50-70% | Based on initial resin loading. |
| - | Final Product Purity (Post-Purification) | >95% | Achievable with standard purification techniques like HPLC. |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a solid-phase synthesis workflow, exemplified by the synthesis of a PROTAC molecule.
Materials and Reagents
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Solid support (e.g., Aminomethylated polystyrene resin, Wang resin)
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First ligand (E3 ligase or POI ligand) with a suitable functional group for immobilization (e.g., carboxylic acid)
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This compound linker
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Second ligand (POI or E3 ligase ligand) with a suitable functional group for coupling (e.g., carboxylic acid)
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Coupling reagents (e.g., HATU, HBTU, DIC)
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Bases (e.g., DIPEA, NMM)
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Solvents for solid-phase synthesis (e.g., DMF, DCM, NMP)
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Reagents for Boc deprotection (e.g., TFA in DCM)
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Reagents for THP deprotection (e.g., mild acid such as pyridinium p-toluenesulfonate (PPTS) or dilute TFA)
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Reagents for Mitsunobu reaction (e.g., triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD))
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Cleavage cocktail (e.g., TFA/TIPS/H₂O)
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Washing solvents (e.g., DMF, DCM, MeOH)
Protocol 1: Immobilization of the First Ligand
This protocol assumes the use of an aminomethylated resin and a carboxylic acid-functionalized first ligand.
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Resin Swelling: Swell the aminomethylated polystyrene resin (1 eq.) in DMF for 30-60 minutes in a suitable reaction vessel.
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Ligand Activation: In a separate vial, dissolve the carboxylic acid-functionalized first ligand (3 eq.) and a coupling reagent such as HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
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Coupling Reaction: Add the activated ligand solution to the swollen resin. Agitate the mixture at room temperature for 4-16 hours.
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Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).
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Drying: Dry the resin under vacuum.
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(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes, followed by washing as described above.
Protocol 2: Coupling of this compound Linker via Mitsunobu Reaction
This protocol is suitable for coupling the hydroxyl end of the linker (after in-situ or prior deprotection of THP if starting with a different protecting group, but here we assume direct coupling of a hydroxyl-containing molecule) to a resin-bound molecule with a free hydroxyl or carboxyl group. For coupling the THP-protected hydroxyl end of this compound to a resin-bound molecule with a free hydroxyl group (e.g., on a Wang resin), a Mitsunobu reaction is a suitable choice.
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Resin Preparation: Ensure the resin from Protocol 1 has a free hydroxyl group available for coupling. If starting with a different resin, ensure it is properly functionalized. Swell the resin in anhydrous THF or DCM.
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Reagent Solution Preparation: In a separate flask, dissolve this compound (2-3 eq.) and triphenylphosphine (PPh3) (3-4 eq.) in anhydrous THF or DCM.
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Reaction Initiation: Cool the resin suspension to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3-4 eq.) to the mixture of the linker and PPh3. Then, add this solution to the resin suspension.
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Coupling Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
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Washing: Filter the resin and wash thoroughly with THF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
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Drying: Dry the resin under vacuum.
Protocol 3: Selective Boc Deprotection
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Resin Swelling: Swell the resin from the previous step in DCM.
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Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes at room temperature.
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Washing: Filter the resin and wash with DCM (3x).
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Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM (3x), followed by washing with DCM (3x).
Protocol 4: Coupling of the Second Ligand
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Ligand Activation: In a separate vial, activate the carboxylic acid-functionalized second ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
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Coupling Reaction: Add the activated second ligand solution to the deprotected resin from Protocol 3. Agitate the mixture at room temperature for 4-16 hours.
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Washing: Filter and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
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Drying: Dry the resin under vacuum.
Protocol 5: Selective THP Deprotection
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Resin Swelling: Swell the resin in a suitable solvent such as DCM or a mixture of THF/MeOH.
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Deprotection: Treat the resin with a mild acidic solution. Options include:
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Pyridinium p-toluenesulfonate (PPTS) in a mixture of DCM and an alcohol (e.g., ethanol or methanol) at room temperature or slightly elevated temperature.
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A dilute solution of TFA (e.g., 1-5%) in DCM.
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Monitor the reaction progress to avoid premature cleavage from acid-labile resins.
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Washing: Filter the resin and wash with the reaction solvent, followed by DCM and MeOH.
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Drying: Dry the resin under vacuum.
At this stage, the free hydroxyl group can be used for further functionalization if required.
Protocol 6: Cleavage from Resin and Final Deprotection
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Resin Preparation: Place the dried resin in a reaction vessel.
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Cleavage: Add a cleavage cocktail appropriate for the resin and any side-chain protecting groups on the ligands. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
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Reaction: Gently agitate the suspension at room temperature for 2-4 hours.
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Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
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Purification: Centrifuge the suspension to pellet the crude product. Wash the pellet with cold ether. The final product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental flows described in these protocols.
Caption: Solid-Phase Synthesis Workflow.
Caption: Orthogonal Deprotection Strategy.
Troubleshooting & Optimization
Technical Support Center: THP-PEG8-Boc Deprotection Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-PEG8-Boc deprotection reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of molecules containing Tetrahydropyranyl (THP), 8-unit Polyethylene Glycol (PEG8), and tert-Butyloxycarbonyl (Boc) protecting groups.
1. Incomplete Boc Deprotection with THP Group Intact
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Question: I am trying to selectively remove the Boc group while keeping the THP ether intact, but the reaction is incomplete. What could be the cause?
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Answer: Incomplete Boc deprotection in the presence of a THP ether can be due to several factors:
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Insufficiently Acidic Conditions: While the Boc group is more acid-labile than the THP group, the conditions might not be strong enough for complete cleavage. The stability of the THP ether allows for the use of moderately acidic conditions to selectively remove the Boc group.
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Steric Hindrance: The PEG8 chain can sterically hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction.
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Inadequate Reaction Time or Temperature: The reaction may require a longer duration or gentle heating to go to completion, especially with sterically hindered substrates.
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Solvent Issues: Poor solubility of the starting material in the chosen solvent can lead to a heterogeneous reaction mixture and incomplete conversion.
Troubleshooting Steps:
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Optimize Acid Concentration: If using a mild acid, consider slightly increasing its concentration or switching to a more effective reagent for selective deprotection, such as 4M HCl in dioxane.
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Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time accordingly.
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Increase Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate, but should be done cautiously to avoid THP deprotection.
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Improve Solubility: Ensure your substrate is fully dissolved. You may need to experiment with different solvent systems.
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2. Simultaneous Deprotection of Both Boc and THP Groups
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Question: My reaction is removing both the Boc and the THP protecting groups. How can I achieve selective Boc deprotection?
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Answer: The simultaneous removal of both groups indicates that the reaction conditions are too harsh. The key to selective deprotection is to exploit the difference in acid lability between the Boc and THP groups.
Troubleshooting Steps:
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Switch to a Milder Acidic Reagent: Strong acids like neat trifluoroacetic acid (TFA) can cleave both groups. Switch to a milder and more selective reagent. 4M HCl in dioxane is often effective for selective Boc removal in the presence of acid-sensitive groups like THP ethers.[1]
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Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of THP ether cleavage.
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Reduce Reaction Time: Carefully monitor the reaction and stop it as soon as the Boc group is cleaved to minimize the deprotection of the THP group.
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3. Formation of Side Products
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Question: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
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Answer: Side product formation during Boc deprotection is often caused by the reactive tert-butyl cation intermediate generated during the reaction. This cation can alkylate nucleophilic sites on your molecule.
Troubleshooting Steps:
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Use Cation Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even a small amount of water.
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Choose a Different Deprotection Method: Consider alternative, non-acidic deprotection methods if side reactions are persistent. Thermal deprotection or methods using Lewis acids might be suitable alternatives.
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4. Difficulties in Product Purification
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Question: I am having trouble purifying my deprotected product. What are some recommended purification strategies?
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Answer: The presence of the PEG8 chain can make purification challenging due to the increased polarity and water solubility of the product.
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Aqueous Work-up: If your deprotected product is sufficiently organic-soluble, a standard aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can be used to neutralize the acid and remove the resulting salt.
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Precipitation: In some cases, the deprotected amine salt can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.
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Chromatography: Reversed-phase chromatography (e.g., C18) is often effective for purifying PEGylated compounds. Normal phase silica gel chromatography can also be used, but may require more polar solvent systems.
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Frequently Asked Questions (FAQs)
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Q1: What is the relative acid lability of the Boc and THP protecting groups?
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A1: The Boc group is significantly more labile to acid than the THP ether group. This difference in reactivity allows for the selective removal of the Boc group under carefully controlled acidic conditions while leaving the THP ether intact.
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Q2: What are the recommended conditions for selective Boc deprotection in the presence of a THP ether?
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A2: A solution of 4M HCl in 1,4-dioxane is a commonly used and effective reagent for this purpose.[1] It is generally strong enough to cleave the Boc group efficiently while being mild enough to leave the THP ether largely untouched, especially at room temperature or below.
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Q3: Can I remove both the THP and Boc groups in a single step?
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A3: Yes, using stronger acidic conditions, such as a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA or higher) and potentially elevated temperatures, will typically lead to the simultaneous deprotection of both groups.
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Q4: How does the PEG8 chain affect the deprotection reaction?
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A4: The PEG8 chain can influence the reaction in several ways:
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Steric Hindrance: It can physically block the approach of reagents to the Boc group, potentially slowing down the reaction rate.
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Solubility: The PEG chain increases the polarity and water solubility of the molecule, which may require adjustments to the choice of reaction and purification solvents.
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Aggregation: In some cases, PEGylated molecules can aggregate, which can also affect reaction kinetics.
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Q5: How can I monitor the progress of the deprotection reaction?
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A5: The reaction progress can be monitored by:
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Thin Layer Chromatography (TLC): The deprotected amine product will be more polar and have a lower Rf value than the starting material. Staining with ninhydrin can be used to visualize the free amine.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic Boc proton signals (a singlet at ~1.4 ppm) can confirm the completion of the reaction.
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Data Presentation
Table 1: Relative Acid Lability of Common Protecting Groups
| Protecting Group | Typical Deprotection Conditions | Relative Lability |
| Boc (tert-Butyloxycarbonyl) | Mild to strong acid (e.g., TFA, HCl in dioxane) | High |
| THP (Tetrahydropyranyl) ether | Moderate to strong acid (e.g., acetic acid, PTSA) | Moderate |
| t-Butyl ether/ester | Strong acid (e.g., TFA) | High |
| Trityl (Trt) | Very mild acid (e.g., dilute TFA, formic acid) | Very High |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., piperidine) | N/A (Base labile) |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | N/A (Hydrogenolysis) |
Experimental Protocols
Protocol 1: Selective Deprotection of Boc in the Presence of THP
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Dissolution: Dissolve the this compound substrate (1 equivalent) in anhydrous 1,4-dioxane.
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Reagent Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
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Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be washed with a non-polar solvent like diethyl ether and used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.
Protocol 2: Simultaneous Deprotection of Boc and THP
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Dissolution: Dissolve the this compound substrate (1 equivalent) in dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
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Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
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Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or further purified.
Mandatory Visualizations
Caption: Decision workflow for choosing the appropriate deprotection strategy.
Caption: A logical troubleshooting workflow for common deprotection issues.
References
Technical Support Center: Optimizing Reaction Conditions for THP-PEG8-Boc Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with THP-PEG8-Boc linkers. The following information is designed to help you navigate common challenges and optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the reactive functionality of this compound for conjugation?
A1: this compound is a heterobifunctional linker. The tert-butoxycarbonyl (Boc) group protects a primary amine. Deprotection of the Boc group under acidic conditions reveals this amine, which can then be conjugated to a carboxylic acid on your target molecule to form a stable amide bond.[1][2] The tetrahydropyranyl (THP) group protects a terminal hydroxyl group and is typically removed at a different stage of the synthesis.[3]
Q2: What are the standard conditions for Boc deprotection of the PEG linker?
A2: The most common method for Boc deprotection is treatment with a strong acid in an anhydrous organic solvent.[4][5] A typical procedure involves dissolving the Boc-protected PEG linker in dichloromethane (DCM) and adding trifluoroacetic acid (TFA), often as a 20-50% v/v solution. The reaction is usually performed at room temperature for 30 minutes to 2 hours.
Q3: Can the THP group be cleaved during Boc deprotection?
A3: Yes, this is a critical consideration. The THP group is also acid-labile and can be cleaved under the same conditions used for Boc deprotection. Therefore, careful optimization is required to achieve selective Boc deprotection without significantly affecting the THP group. Milder acidic conditions, shorter reaction times, and lower temperatures should be explored.
Q4: What are the recommended coupling reagents for conjugating the deprotected amino-PEG linker to a carboxylic acid?
A4: For forming an amide bond between the deprotected amine of the PEG linker and a carboxylic acid, common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU often provides higher yields and faster reaction times.
Q5: What is the optimal pH for the amide coupling reaction?
A5: The amide coupling reaction is typically performed in a pH range of 7.2-8.5. While the reaction with primary amines is faster at a more alkaline pH, the competing hydrolysis of the activated carboxylic acid (e.g., NHS ester) also increases. Therefore, maintaining the pH within this range is a crucial balance for optimal conjugation efficiency.
Troubleshooting Guides
Part 1: Boc Deprotection
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%). Consider using a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be required for some substrates, but be cautious due to the lability of the THP group. |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or slightly elevated temperatures may be necessary. |
| Solvent Issues | Ensure the PEG linker is fully dissolved in the chosen solvent (typically DCM). |
Issue 2: Unwanted Side Products During Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Cleavage of THP Protecting Group | Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time, lower temperature). Monitor the reaction closely to stop it once the Boc group is removed. Consider alternative, less acidic deprotection methods if available. |
| Alkylation by t-Butyl Cation | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate. Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the t-butyl cation. |
Part 2: Amide Bond Conjugation
Issue 3: Low Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated Carboxylic Acid | Ensure anhydrous conditions during the activation step. The half-life of activated esters like NHS esters decreases significantly at higher pH. Optimize the pH to balance amidation and hydrolysis rates. |
| Inefficient Coupling Reagent | Consider switching to a more efficient coupling reagent like HATU, which can lead to higher yields and faster reactions. |
| Incorrect Stoichiometry | Optimize the molar ratio of the deprotected amino-PEG linker to the activated carboxylic acid. A slight excess of the activated PEG is often used. |
| Presence of Primary Amines in Buffer | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the activated PEG linker. Use buffers like sodium phosphate. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
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Dissolution: Dissolve the this compound linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
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Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to t-butyl cation side reactions, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
The resulting TFA salt of the amine can be used directly or neutralized by washing an organic solution of the product with a mild base like saturated sodium bicarbonate solution.
-
Protocol 2: Amide Bond Formation using EDC/NHS
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation:
-
Dissolve the deprotected amino-PEG8-linker (TFA salt) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).
-
Add the activated NHS-ester solution to the amino-PEG8-linker solution.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizations
Caption: Workflow for Boc deprotection of this compound.
Caption: Workflow for amide bond conjugation.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting low yield in PROTAC synthesis with THP-PEG8-Boc
Welcome to the technical support center for PROTAC synthesis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly those related to achieving optimal yields when using THP-PEG8-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly low yields in our PROTAC synthesis after coupling our E3 ligase ligand with the this compound linker. What are the most common causes for this?
Low yields in PROTAC synthesis, especially with multi-functional linkers like this compound, can stem from several stages of the synthetic route. The most common culprits are:
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Incomplete Deprotection: Either the THP (tetrahydropyranyl) or the Boc (tert-butyloxycarbonyl) group may not be fully removed, leading to a mixture of starting materials and intermediates that are difficult to separate from the desired product.
-
Inefficient Amide Coupling: The amide bond formation between the PEG linker and the E3 ligase ligand or the protein of interest (POI) ligand is a critical step. Suboptimal coupling reagents, reaction conditions, or the presence of impurities can drastically reduce yields.[1][2][3]
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Side Reactions: The functional groups on your ligands or the linker itself might be participating in unintended side reactions, consuming the starting materials.
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Purification Challenges: PROTACs with long PEG chains can be highly polar and may be challenging to purify using standard column chromatography, leading to product loss during isolation.[4]
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Linker Instability: While generally stable, the THP group is sensitive to acidic conditions, and premature deprotection can complicate the synthesis.[5]
Q2: How can we confirm the complete deprotection of the THP and Boc groups?
Incomplete deprotection is a frequent source of low yields. Here’s how you can troubleshoot this issue:
-
For THP Deprotection: The THP group is acid-labile. After the deprotection step, analyze the crude product by LC-MS and ¹H NMR.
-
LC-MS: Look for the disappearance of the mass corresponding to the THP-protected starting material and the appearance of the mass for the deprotected alcohol.
-
¹H NMR: The characteristic signals for the THP group (typically broad multiplets between 1.5-1.9 ppm and signals around 3.5-3.9 ppm and ~4.6 ppm) should disappear. The proton signal of the newly formed alcohol will be visible.
-
-
For Boc Deprotection: The Boc group is also removed under acidic conditions, typically with trifluoroacetic acid (TFA).
-
LC-MS: Check for the expected mass shift (loss of 100.12 g/mol ).
-
¹H NMR: The characteristic singlet of the Boc group's nine protons around 1.4 ppm should be absent in the final product spectrum.
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If deprotection is incomplete, consider extending the reaction time, increasing the amount of acid, or using a stronger acidic condition if your molecule is stable.
Q3: What are the best practices for optimizing the amide coupling step to improve yields?
The amide coupling reaction is a pivotal step. Here are some key parameters to optimize:
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Choice of Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) are commonly used and highly efficient.
-
Stoichiometry: Ensure the carboxylic acid component is fully activated. A slight excess of the coupling reagents and base can drive the reaction to completion.
-
Solvent: Use a dry, polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Ensure the solvent is anhydrous, as water can hydrolyze the activated species.
-
Temperature and Reaction Time: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor the reaction progress by LC-MS or TLC.
Troubleshooting Guide: Low Yield in Amide Coupling
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting materials | Inefficient activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU. - Ensure all reagents are anhydrous. |
| Steric hindrance around the amine or carboxylic acid. | - Increase the reaction temperature to 40-50 °C. - Prolong the reaction time and monitor by LC-MS. | |
| Low nucleophilicity of the amine. | - Ensure the reaction medium is basic enough by using at least 2-3 equivalents of DIPEA. | |
| Multiple side products observed | Side reactions involving other functional groups. | - Protect sensitive functional groups on your ligands before coupling. |
| Epimerization of chiral centers. | - Use coupling reagents known to suppress racemization, such as HATU or COMU. - Keep the reaction temperature at or below room temperature if possible. | |
| Difficulty in purification | High polarity of the PROTAC due to the PEG linker. | - Use reverse-phase chromatography (C18) for purification. - A gradient of water/acetonitrile with a small amount of TFA or formic acid is often effective. |
Experimental Protocols
Protocol 1: THP Deprotection
-
Dissolution: Dissolve the THP-protected compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Acidification: Add a catalytic amount of a suitable acid. Common choices include pyridinium p-toluenesulfonate (PPTS) or acetic acid.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the acid with a mild base such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Amide Coupling Reaction
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing fragment (e.g., the deprotected this compound linker) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Addition of Amine:
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To the activated carboxylic acid mixture, add a solution of the amine-containing fragment in anhydrous DMF.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
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Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography or preparative HPLC.
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Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for PROTAC synthesis using a bifunctional linker.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
References
Technical Support Center: Purification of THP-PEG8-Boc Derived PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Proteolysis Targeting Chimeras (PROTACs) containing a Tetrahydropyranyl (THP) protecting group, an eight-unit Polyethylene Glycol (PEG8) linker, and a tert-Butyloxycarbonyl (Boc) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of THP-PEG8-Boc derived PROTACs.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete Reaction: The PROTAC-forming reaction did not go to completion. | Optimize reaction conditions such as stoichiometry of reactants, reaction time, and temperature. |
| Product Aggregation: The PEGylated nature of the PROTAC can sometimes lead to aggregation. | Modify purification buffers to include additives that reduce aggregation, such as non-ionic detergents or arginine. | |
| Premature Deprotection: Loss of the THP or Boc protecting groups during purification. | For flash chromatography, use silica gel neutralized with a base like triethylamine. For HPLC, avoid acidic mobile phase additives like TFA if the compound is labile.[1] | |
| Presence of Multiple Spots/Peaks in Final Product | Incomplete Deprotection/Protection: Mixture of fully protected, partially deprotected, and fully deprotected species. | Ensure complete protection or deprotection steps in the synthesis. Use orthogonal protection strategies to selectively remove one group without affecting the other.[2][3][4] |
| Positional Isomers: If the PEG linker can attach at multiple sites, this can result in a mixture of isomers. | High-resolution techniques like reverse-phase HPLC (RP-HPLC) or supercritical fluid chromatography (SFC) may be required to separate positional isomers.[5] | |
| Co-elution of Impurities: Impurities with similar polarity to the desired product. | Optimize the chromatographic gradient to improve resolution. Consider using a different stationary phase (e.g., C8 instead of C18 for RP-HPLC). | |
| Unexpected Cleavage of THP Group | Acidic Conditions: THP ethers are highly susceptible to cleavage under acidic conditions. | Neutralize the reaction mixture immediately after completion. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during work-up. Minimize contact time with any aqueous acidic layers. |
| Acidic Chromatography Media: Silica gel can be slightly acidic, leading to on-column deprotection. | Use neutralized silica gel for flash chromatography. For HPLC, consider alternative purification methods if TFA is causing significant deprotection. | |
| Difficulty in Removing Excess PEG Reagent | High Polarity and Solubility: The PEG reagent can be difficult to separate from the polar PROTAC. | Size-exclusion chromatography (SEC) is often effective at removing smaller impurities like unreacted PEG reagent. Dialysis can also be an option for removing low molecular weight impurities. |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Secondary Interactions: The amine or other polar functional groups in the PROTAC can interact with residual silanols on the silica-based column. | Use a mobile phase with a suitable additive (e.g., a small amount of triethylamine or formic acid) to minimize these interactions. Consider using a polymer-based HPLC column. |
| Aggregation on Column: The PROTAC may be aggregating on the column during the separation. | Lower the sample concentration. Modify the mobile phase to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude this compound derived PROTAC?
A1: A good first step is often a preliminary cleanup using flash chromatography on silica gel. This can remove many of the less polar and more polar impurities. However, be mindful of the potential for THP group cleavage on acidic silica. It is advisable to use silica gel that has been neutralized with a base like triethylamine.
Q2: Which HPLC technique is most suitable for purifying my PROTAC?
A2: Reverse-phase HPLC (RP-HPLC) is the most common and effective method for purifying PROTACs. A C18 column is a good starting point. Due to the hydrophobic nature of the Boc group and the polar nature of the PEG linker, a gradient elution from a polar mobile phase (e.g., water with 0.1% TFA) to a less polar mobile phase (e.g., acetonitrile with 0.1% TFA) is typically used.
Q3: My PROTAC is a racemic mixture. How can I separate the enantiomers?
A3: Chiral supercritical fluid chromatography (SFC) is an excellent technique for separating enantiomers and is often faster and uses less organic solvent than chiral HPLC. A variety of chiral stationary phases are available, and method development screening is usually necessary to find the optimal conditions.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) will confirm the molecular weight. 1H and 13C NMR spectroscopy will provide structural information and confirm the presence of the THP, PEG, and Boc groups. Analytical RP-HPLC with UV detection can be used to assess purity.
Q5: I am observing minor Boc deprotection during my C-H amidation step to form the PROTAC. What should I do?
A5: Minor Boc deprotection can sometimes occur under Lewis acidic conditions. If this happens, you can proceed with a one-pot treatment of the crude mixture with trifluoroacetic acid (TFA) to completely remove the Boc group and isolate the free amine, or alternatively, treat the mixture with di-tert-butyl dicarbonate to re-protect any deprotected amine.
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification
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Slurry Preparation: Neutralize silica gel by preparing a slurry in the desired non-polar eluent (e.g., hexane) containing 1% triethylamine.
-
Column Packing: Pack a glass column with the neutralized silica gel slurry.
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Sample Loading: Dissolve the crude PROTAC in a minimal amount of dichloromethane (DCM) or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for RP-HPLC Purification
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System Preparation: Use a preparative HPLC system with a C18 column.
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Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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-
Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent (e.g., a small amount of DMSO or the initial mobile phase) and filter through a 0.22 µm filter.
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System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
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Injection and Elution: Inject the sample and begin a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.
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Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at 220 nm and 280 nm.
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Analysis and Lyophilization: Analyze the collected fractions by analytical LC-MS to confirm purity and molecular weight. Combine the pure fractions and lyophilize to obtain the final product as a TFA salt.
Visualizations
Caption: General purification workflow for this compound derived PROTACs.
Caption: Decision-making flowchart for troubleshooting low purity issues.
References
Technical Support Center: Navigating the Challenges of PROTACs with Long PEG Linkers
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address the stability and performance issues commonly encountered when working with Proteolysis-Targeting Chimeras (PROTACs) that feature long polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability issues associated with long PEG linkers in PROTACs?
A1: PROTACs with long PEG linkers can be susceptible to several instability issues. Primarily, the ether linkages within the PEG chain are vulnerable to oxidative metabolism by cytochrome P450 enzymes, which can lead to a short in vivo half-life.[1] Additionally, the high flexibility of long PEG chains can result in a less stable ternary complex (PROTAC-target protein-E3 ligase), reducing ubiquitination efficiency and subsequent protein degradation.[1][2]
Q2: How does the length and flexibility of a PEG linker impact PROTAC efficacy?
A2: The length and flexibility of the linker are critical determinants of PROTAC efficacy. An optimal linker length is necessary to span the distance between the target protein and the E3 ligase without inducing steric hindrance.[3][4] However, excessively long and flexible linkers can have a detrimental effect. They can lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex. This high flexibility can also contribute to a more pronounced "hook effect," where at high concentrations, the formation of non-productive binary complexes is favored over the productive ternary complex.
Q3: Can a long PEG linker negatively affect the cell permeability and oral bioavailability of a PROTAC?
A3: Yes. While PEG linkers are incorporated to enhance solubility, their hydrophilic nature can impede passive diffusion across the lipophilic cell membrane, thereby reducing cell permeability. Furthermore, long PEG linkers contribute to a high molecular weight and an increased number of rotatable bonds, characteristics that are generally unfavorable for oral bioavailability according to Lipinski's "Rule of Five".
Q4: What are the common strategies to overcome the metabolic instability of PEG linkers?
A4: To enhance metabolic stability, several strategies can be employed. One common approach is to introduce more rigid structural units, such as piperazine, piperidine, or triazole rings, into the linker. These moieties can shield the PEG chain from metabolic enzymes. Replacing a portion of the PEG linker with more metabolically stable alkyl chains is another effective strategy.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no target protein degradation despite good in vitro binding. | 1. Inefficient ternary complex formation due to excessive linker flexibility. 2. Poor cell permeability of the PROTAC. 3. Rapid metabolic degradation of the PEG linker. | 1. Synthesize analogs with shorter or more rigid linkers to stabilize the ternary complex. Confirm complex formation with biophysical assays (e.g., TR-FRET, SPR). 2. Replace a part of the hydrophilic PEG linker with a more lipophilic moiety (e.g., a phenyl ring) to enhance cell permeability. Assess permeability using a Caco-2 assay. 3. Conduct in vitro metabolic stability assays with liver microsomes or plasma. If instability is confirmed, modify the linker as described in Q4. |
| High degree of variability in experimental results. | 1. PROTAC instability in the assay medium (e.g., cell culture media, plasma). 2. Degradation of the PROTAC during sample processing and analysis. | 1. Assess the stability of the PROTAC in the relevant biological matrix over the time course of the experiment using LC-MS/MS. 2. Optimize sample handling and analytical methods to minimize degradation. This may include keeping samples on ice and using protease inhibitors. |
| Pronounced "hook effect" observed at higher concentrations. | 1. The long, flexible linker may favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex at high concentrations. | 1. Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. This can sometimes be achieved by optimizing linker length and rigidity. 2. Titrate the PROTAC concentration carefully to identify the optimal concentration range for degradation. |
| Good in vitro and cellular activity, but poor in vivo efficacy. | 1. Rapid clearance due to metabolic instability of the PEG linker. 2. Poor pharmacokinetic (PK) properties (e.g., low exposure). | 1. Perform pharmacokinetic studies in an animal model to determine the PROTAC's half-life and exposure. 2. If the PK profile is poor, re-design the linker to improve metabolic stability (see Q4) or consider formulation strategies such as lipid-based nanoparticles or amorphous solid dispersions to improve exposure. |
Experimental Protocols
Protocol 1: Assessment of PROTAC Metabolic Stability in Liver Microsomes
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Objective: To determine the in vitro metabolic stability of a PROTAC with a long PEG linker.
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Materials:
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Test PROTAC
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Pooled liver microsomes (e.g., human, mouse, rat)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Acetonitrile with an internal standard (e.g., a stable, structurally similar compound)
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LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the PROTAC solution. Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
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Centrifuge the samples to pellet the precipitated proteins.
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Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the remaining PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
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The slope of the linear regression line represents the degradation rate constant (k).
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Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
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Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the cell permeability of a PROTAC.
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Materials:
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Caco-2 cells
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Transwell inserts
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Hanks' Balanced Salt Solution (HBSS)
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Test PROTAC
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LC-MS/MS system
-
-
Procedure:
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Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayer with pre-warmed HBSS.
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To assess apical to basolateral (A-B) permeability, add the PROTAC solution to the apical side and fresh HBSS to the basolateral side.
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To assess basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral side and fresh HBSS to the apical side.
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
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Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
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Visualizations
Caption: A troubleshooting workflow for addressing instability in PROTACs with long PEG linkers.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Optimizing THP-PEG8-Boc Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your THP-PEG8-Boc mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in a PROTAC?
This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. As a linker, it connects the ligand that binds to your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The linker's role is critical as its length, flexibility, and chemical properties significantly influence the PROTAC's solubility, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent protein degradation[4][5].
Q2: How does the PEG8 length of this compound impact PROTAC performance?
The eight polyethylene glycol units in the this compound linker provide a specific length and degree of flexibility that can be advantageous for several reasons:
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Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the often large and lipophilic PROTAC molecules, which can otherwise be a significant challenge.
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Cell Permeability: The relationship between PEG length and cell permeability is complex. While PEG linkers can enhance solubility, an optimal length is often required to balance hydrophilicity and the ability to cross the cell membrane. The flexibility of the PEG linker may allow the PROTAC to adopt a more compact conformation to facilitate cell entry.
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Ternary Complex Formation: The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long that it leads to unproductive binding or an excessive entropic penalty upon complex formation. The PEG8 length often represents a favorable starting point for optimization.
Q3: My PROTAC utilizing a this compound linker shows good binary binding but poor degradation of the target protein. What are the potential issues?
This is a common challenge in PROTAC development and often points to issues with ternary complex formation or subsequent steps in the degradation pathway. Here are some troubleshooting suggestions:
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Suboptimal Ternary Complex Formation: Even with good binary affinities, the this compound linker may not optimally orient the POI and E3 ligase for efficient ubiquitination. The geometry of the ternary complex is crucial. Consider synthesizing PROTACs with varying linker lengths (e.g., PEG4, PEG12) or different linker compositions (e.g., alkyl chains) to explore the structure-activity relationship.
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Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. Modifications to the linker to modulate its hydrophobicity can improve cellular uptake.
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"Hook Effect": At high concentrations, PROTACs can form more binary complexes (PROTAC-POI or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation efficiency. This can be investigated by performing a full dose-response curve to identify the optimal concentration range.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Target Degradation | Inefficient ternary complex formation due to suboptimal linker length or flexibility. | Synthesize and test PROTACs with different linker lengths (e.g., shorter or longer PEG chains) or compositions (e.g., alkyl chains) to improve the geometry of the ternary complex. Directly assess ternary complex formation using biophysical assays like SPR or NanoBRET. |
| Poor cell permeability of the PROTAC. | Evaluate cell permeability using a Caco-2 or PAMPA assay. Modify the linker to enhance hydrophobicity or introduce features that facilitate cell uptake. | |
| Target protein is not accessible for ubiquitination. | Even if a ternary complex forms, the lysine residues on the target protein may not be accessible to the E2 ubiquitin-conjugating enzyme. Consider altering the linker attachment points on the ligands. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of non-productive binary complexes is favored over the ternary complex at high PROTAC concentrations. | Perform a detailed dose-response experiment to determine the optimal concentration for maximal degradation (Dmax). This is an inherent property of PROTACs, but linker modifications can sometimes mitigate the effect. |
| High Off-Target Effects | The PROTAC may be inducing the degradation of other proteins. | Perform proteomic studies (e.g., mass spectrometry) to assess the selectivity of the PROTAC. Modifying the linker can sometimes alter the conformation of the ternary complex and improve selectivity. |
| Poor Solubility | The overall PROTAC molecule is too lipophilic. | The PEG8 linker is designed to improve solubility. If solubility remains an issue, consider using longer PEG chains or formulating the PROTAC with solubility-enhancing excipients. |
Quantitative Data Summary
The following tables provide illustrative data based on general trends reported in the literature for the impact of PEG linker length on PROTAC performance. The optimal linker length is target-dependent and must be determined empirically.
Table 1: Impact of PEG Linker Length on Degradation Efficiency
| Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 150 | 75 |
| PEG8 | 25 | >90 |
| PEG12 | 50 | 85 |
Note: Data is hypothetical and serves as an example of an optimal linker length.
Table 2: Impact of PEG Linker Length on Solubility and Permeability
| Linker | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Alkyl C8 | 10 | 1.5 |
| PEG4 | 50 | 1.0 |
| PEG8 | 120 | 0.8 |
| PEG12 | 200 | 0.5 |
Note: This table illustrates the general trend of increased solubility and potentially decreased passive permeability with longer, more hydrophilic PEG linkers.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This is a standard method to measure the reduction in the levels of the target protein.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound containing PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Protein and PROTAC Preparation: Purify your target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Prepare a dilution series of your this compound PROTAC.
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow the PROTAC dilutions over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Analysis: Prepare solutions containing a constant, saturating concentration of the target protein mixed with a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will show the formation of the ternary complex.
-
Data Analysis: Analyze the binding curves to determine the kinetic and affinity constants for ternary complex formation. Calculate the cooperativity factor (α), which indicates how the binding of one protein partner influences the binding of the other.
Protocol 3: NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the detection of protein-protein interactions within a physiological context.
-
Cell Preparation: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®. Seed the cells in a 96-well plate.
-
HaloTag® Labeling: Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Treat the cells with a dilution series of your this compound PROTAC.
-
Signal Detection: Add the NanoLuc® substrate. Measure the donor emission (at 460 nm) and the acceptor emission (at >600 nm) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher BRET ratio indicates closer proximity between the target protein and the E3 ligase, signifying ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Validation & Comparative
A Comparative Guide to Linker Efficacy in PROTACs: THP-PEG8-Boc vs. Non-PEG Linkers
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[3][4]
This guide provides a detailed comparison between polyethylene glycol (PEG)-based linkers, exemplified by the common building block THP-PEG8-Boc, and various non-PEG linker classes. The selection of the linker is a pivotal decision in PROTAC design, with profound implications for the ultimate potency and drug-like properties of the molecule.[5]
The PROTAC Mechanism of Action
A PROTAC functions by inducing proximity between a target protein and an E3 ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target proteins.
References
Navigating the Analytical Maze: A Comparative Guide to Characterizing THP-PEG8-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins.[1] The design and synthesis of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, are critical to their success.[1][2] Linkers composed of polyethylene glycol (PEG) are frequently employed to enhance solubility and optimize the drug-like properties of PROTACs.[2][3] Specifically, linkers such as THP-PEG8-Boc are utilized in PROTAC synthesis, incorporating a tetrahydropyran (THP) protecting group, an eight-unit PEG chain, and a tert-Butyloxycarbonyl (Boc) protecting group.
The robust characterization of these complex molecules is paramount to ensure their identity, purity, and stability, thereby facilitating successful drug development. This guide provides a comparative overview of key analytical methods for characterizing this compound containing PROTACs, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.
Key Analytical Techniques at a Glance
A multi-faceted analytical approach is essential for the comprehensive characterization of PROTACs. The primary techniques employed include Mass Spectrometry (MS) for mass verification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
| Analytical Method | Information Provided | Sensitivity | Resolution | Key Considerations for this compound PROTACs |
| LC-MS/MS | Molecular weight confirmation, fragmentation analysis for structural insights, impurity identification, and quantification in biological matrices. | High (pg/mL to ng/mL) | High | Potential for in-source fragmentation of the labile THP and Boc groups and the PEG linker. Optimization of ionization energy and ion source temperature is crucial. |
| NMR Spectroscopy | Unambiguous structural elucidation, conformational analysis, and assessment of binder-target interactions. | Moderate | High | Characteristic signals for the THP, PEG, and Boc protons must be identified. 2D NMR techniques (COSY, HSQC) can resolve complex spectra. |
| HPLC/UPLC | Purity assessment, quantification, and separation of isomers and related impurities. | Moderate | High | The polarity of the PEG chain requires careful selection of the stationary and mobile phases. Gradient elution is typically necessary. |
| Other Biophysical Methods | Assessment of ternary complex formation and binding affinities (e.g., FP, TR-FRET, SPR). | Varies | Varies | Useful for functional characterization beyond structural identity and purity. |
In-Depth Analysis: Methodologies and Insights
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the analysis of PROTACs, offering high sensitivity and specificity for both qualitative and quantitative assessments.
Experimental Protocol: LC-MS/MS for PROTAC Characterization
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL for initial characterization. For bioanalysis, protein precipitation or solid-phase extraction of the biological matrix is required.
-
Chromatographic Separation:
-
System: UPLC™/HPLC system.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used. For polar PROTACs with PEG linkers, a column with alternative chemistry (e.g., phenyl-hexyl) may provide better peak shape.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) is employed to elute the PROTAC and any impurities.
-
Flow Rate: 0.3-0.6 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is common for PROTACs.
-
MS Parameters: Optimize ion source temperature and ionizing energy to minimize in-source fragmentation of the labile THP and Boc protecting groups and the PEG linker.
-
Scan Mode: Full scan MS to determine the parent ion mass and tandem MS (MS/MS) of the parent ion to obtain fragmentation patterns for structural confirmation.
-
Data Interpretation: The full scan will confirm the molecular weight of the this compound containing PROTAC. The MS/MS spectrum will show characteristic fragmentation of the PEG linker (loss of 44 Da units), as well as cleavage of the THP and Boc groups, providing valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of PROTACs, providing detailed information about the molecular framework and the connectivity of the warhead, linker, and E3 ligase ligand.
Experimental Protocol: ¹H and ¹³C NMR for PROTAC Characterization
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C NMR spectra. For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to resolve overlapping signals and confirm structural assignments.
-
-
Data Analysis:
-
¹H NMR: Identify characteristic proton signals for the THP group (broad signals around 3.5-4.0 ppm and anomeric proton), the repeating ethylene glycol units of the PEG8 linker (a prominent singlet or multiplet around 3.6 ppm), and the Boc group (a sharp singlet around 1.4 ppm). The aromatic and aliphatic protons of the warhead and E3 ligase ligand should also be assigned.
-
¹³C NMR: Assign the corresponding carbon signals.
-
2D NMR: Use COSY to establish proton-proton couplings and HSQC to correlate protons with their directly attached carbons, confirming the overall structure.
-
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of PROTACs and for separating them from starting materials, intermediates, and degradation products.
Experimental Protocol: RP-HPLC for PROTAC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for UV detection (typically 0.1-1.0 mg/mL).
-
Chromatographic Conditions:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient, for example, from 10% to 90% B over 15-20 minutes, is often effective.
-
Flow Rate: 0.2-0.5 mL/min for UPLC.
-
Detection: UV detection at a wavelength where the aromatic components of the PROTAC absorb (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the PROTAC. The main peak should be well-resolved from any impurity peaks.
Visualizing the Process
To better understand the context and workflow of PROTAC analysis, the following diagrams illustrate key concepts.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Analytical workflow for PROTAC characterization.
Caption: Logical integration of analytical data.
Conclusion
The comprehensive characterization of PROTACs, particularly those with complex linkers like this compound, is a critical step in the drug discovery and development process. A combination of high-resolution analytical techniques, including LC-MS/MS, NMR, and HPLC, is essential for confirming the identity, structure, and purity of these molecules. By employing the detailed protocols and considering the specific challenges outlined in this guide, researchers can confidently advance their PROTAC candidates toward therapeutic applications. The strategic integration of data from these orthogonal methods provides the necessary assurance of the quality and integrity of these novel therapeutic agents.
References
Mass Spectrometry Analysis of THP-PEG8-Boc Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of THP-PEG8-Boc derivatives. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of analytical workflows to aid researchers in drug development and related fields.
Introduction
Molecules containing polyethylene glycol (PEG) chains, such as the this compound derivative, are of significant interest in drug delivery and bioconjugation. The PEG moiety enhances solubility and can improve pharmacokinetic properties. The tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups are common protecting groups in organic synthesis. Accurate characterization of these molecules by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. This guide focuses on the expected behavior of a generic this compound structure under common mass spectrometric conditions.
Predicted Fragmentation Pathways
The fragmentation of this compound derivatives in mass spectrometry is expected to be a composite of the characteristic fragmentation patterns of its three key components: the THP group, the PEG8 chain, and the Boc group. Understanding these individual patterns is key to interpreting the mass spectra of the intact molecule.
A proposed fragmentation pathway for a generic THP-O-PEG8-NH-Boc molecule is illustrated below.
Caption: Predicted fragmentation pathways for a this compound derivative.
Experimental Protocols
The analysis of this compound derivatives is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). Below are representative protocols for sample preparation and LC-MS analysis.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Filtration (Optional): If the sample contains particulates, filter through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is a general starting point and may require optimization based on the specific derivative and instrumentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Caution: The THP group is acid-labile. If degradation is observed, a mobile phase with a weaker acid or neutral pH may be necessary. However, acidic mobile phases are generally preferred for good peak shape and ionization efficiency in positive ion mode.[1]
-
-
Gradient Elution:
-
Start at 5% Solvent B.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 5% Solvent B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 175 V (This can be optimized to induce in-source fragmentation if desired).
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Acquire data in both full scan mode and tandem MS (MS/MS) mode. For MS/MS, select the protonated molecule [M+H]+ as the precursor ion.
The workflow for a typical LC-MS analysis is depicted below.
Caption: A typical workflow for the LC-MS analysis of a this compound derivative.
Comparative Data Analysis
The following table summarizes the expected mass spectrometric data for a generic THP-O-PEG8-NH-Boc molecule. This provides a basis for comparison with experimental results.
| Ion Species | Description | Expected m/z | Supporting Evidence |
| [M+H]+ | Protonated molecule | Varies based on exact structure | N/A |
| [M+Na]+ | Sodiated adduct | [M+H]+ + 22 | Common in ESI-MS of PEG compounds. |
| [M-C5H8O+H]+ | Loss of dihydropyran from the THP group | [M+H]+ - 84 | Characteristic loss for THP ethers.[2][3] |
| m/z 85.06 | Tetrahydropyranylium ion | 85.06 | A signature fragment of the THP group.[2] |
| [M-C4H8+H]+ | Loss of isobutylene from the Boc group | [M+H]+ - 56 | A primary fragmentation pathway for Boc-protected amines. |
| [M-C4H9•+H]+ | Loss of a tert-butyl radical from the Boc group | [M+H]+ - 57 | Another common fragmentation of the Boc group. |
| [M - n(C2H4O)+H]+ | Sequential loss of ethylene glycol units | [M+H]+ - n*44 | Characteristic fragmentation of the PEG backbone. |
Alternative Analytical Approaches
While LC-ESI-MS is the most common technique, other methods can provide complementary information.
| Technique | Advantages | Disadvantages | Primary Application |
| LC-APCI-MS | Better for less polar compounds. | Generally less sensitive than ESI. | Analysis of less polar derivatives or impurities. |
| MALDI-TOF-MS | Good for high molecular weight compounds, produces mainly singly charged ions. | Requires a suitable matrix, may be less suitable for complex mixtures. | Rapid screening and molecular weight determination. |
| GC-MS | High chromatographic resolution. | Requires derivatization to make the compound volatile, thermal degradation is possible. | Not generally suitable for intact this compound derivatives. |
Conclusion
The mass spectrometry analysis of this compound derivatives can be effectively performed using LC-MS with electrospray ionization. A thorough understanding of the characteristic fragmentation patterns of the THP, PEG, and Boc moieties is essential for accurate spectral interpretation. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate analytical methods for these important molecules. Method optimization, particularly regarding the mobile phase composition, may be necessary to mitigate the acid-lability of the THP protecting group while ensuring efficient ionization and chromatography.
References
- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision-induced dissociation mass spectra of positive ions derived from tetrahydropyranyl (THP) ethers of primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Confirming THP-PEG8-Boc Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the successful conjugation of linker molecules is a critical determinant of success. The THP-PEG8-Boc linker, a heterobifunctional linker containing a Tetrahydropyranyl (THP) protected alcohol, an eight-unit polyethylene glycol (PEG) spacer, and a tert-Butyloxycarbonyl (Boc) protected amine, offers a versatile platform for molecular assembly. Confirmation of its covalent attachment to a target molecule is essential to ensure the desired molecular architecture and functionality.
This guide provides a comparative analysis of the primary analytical techniques used to confirm the successful conjugation of the this compound linker. We will delve into the principles, experimental data, and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a comprehensive resource for researchers in the field.
A Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique for confirming conjugation depends on a variety of factors, including the nature of the conjugated molecule, the level of structural detail required, and the available instrumentation. While each technique provides valuable information, they are often used in a complementary fashion to build a complete picture of the reaction outcome.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of functional group presence (THP, PEG, Boc), and determination of conjugation efficiency. | Non-destructive, provides unambiguous structural elucidation, allows for quantification of conjugation. | Lower sensitivity compared to MS, requires relatively pure samples, spectra can be complex for large molecules. |
| Mass Spectrometry (MS) | Absolute molecular weight confirmation, direct evidence of conjugation. | High sensitivity and accuracy, suitable for complex mixtures (when coupled with LC), provides definitive mass confirmation. | Provides limited structural information on its own, can be destructive depending on the ionization method. |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purification of the conjugate, and assessment of purity. | Quantitative, highly reproducible, can be coupled with various detectors (UV, MS) for enhanced analysis. | Indirect confirmation of structure, requires method development and optimization. |
In-Depth Analysis with NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for the unambiguous confirmation of this compound conjugation. By analyzing the chemical environment of protons in the molecule, ¹H NMR provides a detailed structural fingerprint.
Upon successful conjugation of the this compound linker to a primary amine on a target molecule, several key changes are expected in the ¹H NMR spectrum:
-
Appearance of Characteristic PEG Signals: A broad singlet or a series of multiplets will appear in the range of 3.5-3.7 ppm , corresponding to the methylene protons of the PEG8 backbone (-O-CH₂-CH₂-O-).[1]
-
Presence of the Boc Protecting Group Signal: A sharp singlet at approximately 1.4 ppm will be observed, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.[1]
-
Identification of THP Protecting Group Signals: A series of multiplets between 1.5-1.9 ppm and a characteristic signal for the anomeric proton (O-CH-O) around 4.6 ppm will indicate the presence of the THP group.
-
Shift of Protons Adjacent to the Conjugation Site: Protons on the carbon atom of the target molecule that is now bonded to the linker's nitrogen will experience a downfield shift due to the change in their chemical environment.[1] The extent of this shift is dependent on the specific structure of the target molecule.
-
Integration Stoichiometry: The relative integration of the signals corresponding to the linker and the target molecule will be consistent with the formation of the conjugate.
Quantitative ¹H NMR Data for a Representative Conjugation
The following table summarizes the expected ¹H NMR data for the this compound linker before and after conjugation to a hypothetical primary amine-containing molecule (R-NH₂).
| Assignment | This compound Chemical Shift (δ, ppm) | Conjugate (R-N-PEG8-Boc) Chemical Shift (δ, ppm) | Key Observations |
| Boc (-C(CH₃)₃) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | Signal remains, confirming Boc group integrity. |
| PEG (-O-CH₂-CH₂-O-) | ~3.6 (m, 32H) | ~3.6 (m, 32H) | Characteristic PEG signals appear in the conjugate spectrum. |
| THP (anomeric H) | ~4.6 (t, 1H) | ~4.6 (t, 1H) | Signal remains, confirming THP group integrity. |
| THP (other CH₂, CH) | ~1.5-1.9, ~3.5, ~3.9 (m, 8H) | ~1.5-1.9, ~3.5, ~3.9 (m, 8H) | Multiplet pattern remains. |
| Protons adjacent to reactive amine on linker | Varies (e.g., ~2.8 t, 2H) | ~3.2 (t, 2H) | Downfield shift upon formation of the new C-N bond. |
| Protons on target molecule adjacent to amine | Varies | Downfield Shift | Confirms covalent bond formation at the intended site. |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the target molecule. The integration values are relative to the number of protons.
Complementary Analysis by Mass Spectrometry and HPLC
While NMR provides detailed structural information, Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are invaluable for confirming the molecular weight and purity of the conjugate.
Mass Spectrometry directly measures the mass-to-charge ratio (m/z) of the molecules. Upon successful conjugation, the mass spectrum will show a new peak corresponding to the molecular weight of the target molecule plus the mass of the this compound linker.
High-Performance Liquid Chromatography separates molecules based on their physicochemical properties, such as polarity or size. The conjugation of the hydrophilic this compound linker will typically result in a significant change in the retention time of the target molecule, providing a clear indication of a successful reaction. HPLC is also crucial for monitoring the progress of the reaction and for purifying the final conjugate.[1]
Comparative Data from MS and HPLC
| Analytical Technique | Parameter | **Unconjugated Molecule (R-NH₂) ** | This compound Conjugate | Key Observations |
| Mass Spectrometry | [M+H]⁺ (m/z) | Varies | MW of R-NH₂ + 517.68 | Appearance of a new peak with the expected mass increase. |
| HPLC (Reversed-Phase) | Retention Time (min) | Varies | Typically shorter | The addition of the polar PEG chain often reduces retention on a non-polar stationary phase. |
Experimental Protocols
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay, and acquisition time.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the relevant peaks and assign them to the corresponding protons in the molecule. Compare the spectrum of the conjugate to that of the starting materials to confirm the presence of the linker and the expected chemical shift changes.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a stock solution of the purified conjugate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
-
Chromatography: Inject the sample onto a C18 reversed-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer. Elute the sample using a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Acquire mass spectra in positive ion mode over a mass range that includes the expected molecular weights of the starting materials and the conjugate.
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weights of the observed species.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase or size-exclusion chromatography) that can separate the starting materials from the conjugated product.
-
Sample Preparation: Prepare solutions of the reaction mixture at different time points and a solution of the purified conjugate in the mobile phase.
-
Analysis: Inject the samples onto the HPLC system and monitor the elution profile using a suitable detector (e.g., UV-Vis at a wavelength where the target molecule or linker absorbs).
-
Data Analysis: Compare the chromatograms to identify the peaks corresponding to the starting materials and the product. The appearance of a new peak and the disappearance of the starting material peaks indicate a successful reaction. The purity of the final product can be determined by integrating the peak areas.
Visualizing the Workflow
The following diagrams illustrate the logical relationships in the analytical workflow for confirming this compound conjugation.
Caption: Workflow for this compound conjugation and analysis.
Caption: Selecting the right analytical technique.
References
A Comparative Guide to In Vitro Validation of PROTACs: A Focus on THP-PEG8-Boc Linker-Based Degraders of BRD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays essential for validating the function of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on a hypothetical PROTAC incorporating a THP-PEG8-Boc linker designed to degrade the prominent cancer target, Bromodomain-containing protein 4 (BRD4). We will objectively compare its performance metrics with established BRD4-targeting PROTACs, MZ1 and ARV-825, and discuss alternative degradation technologies, supported by experimental data and detailed protocols.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system (UPS). A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase into close proximity with the POI, leading to the ubiquitination of the target protein. This "kiss of death" marks the POI for degradation by the 26S proteasome.
The this compound linker is a polyethylene glycol (PEG)-based linker that can be incorporated into PROTAC design. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation.
Below is a diagram illustrating the general mechanism of action for a BRD4-targeting PROTAC.
Caption: General mechanism of a BRD4-targeting PROTAC.
Key In Vitro Assays for PROTAC Validation
A hierarchical approach is employed to validate the function of a novel PROTAC, starting from target engagement and culminating in cellular degradation and downstream functional effects. The following sections detail the critical in vitro assays, present comparative data, and provide standardized experimental protocols.
Target and E3 Ligase Binding Affinity
The initial step in validating a PROTAC is to confirm its ability to bind to both the target protein (BRD4) and the recruited E3 ligase (e.g., VHL or Cereblon).
Data Comparison: Binding Affinities of BRD4 PROTACs
| Assay | Parameter | Hypothetical this compound PROTAC (BRD4-VHL) | MZ1 (BRD4-VHL) | ARV-825 (BRD4-CRBN) |
| Fluorescence Polarization (FP) | Binary Binding (to VHL) Kd | ~50-100 nM | 67 ± 8 nM | N/A (recruits CRBN) |
| Isothermal Titration Calorimetry (ITC) | Binary Binding (to BRD4) Kd | Dependent on BRD4 ligand used | JQ1 binds with high affinity | OTX015 binds with high affinity |
| Surface Plasmon Resonance (SPR) | Ternary Complex Binding (VCB to PROTAC:BRD4BD2) Kd | To be determined | 4.4 ± 1.0 nM | Not explicitly reported |
| ITC | Cooperativity (α) for BRD4BD2 | To be determined | 7 | Not explicitly reported |
Note: Data for the hypothetical this compound PROTAC are estimated based on typical ranges for effective PROTACs. VCB refers to the VHL-ElonginC-ElonginB complex.
Experimental Workflow: Binding Affinity Assays
Caption: Workflow for determining binding affinities.
Target Ubiquitination
Following confirmation of ternary complex formation, the next crucial step is to demonstrate that the PROTAC induces the ubiquitination of the target protein.
Experimental Protocol: In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL complex or CRBN-DDB1), recombinant BRD4, and ubiquitin in an appropriate reaction buffer.
-
PROTAC Addition: Add the this compound PROTAC at various concentrations. Include a negative control (e.g., DMSO vehicle) and a positive control (a known effective PROTAC like MZ1).
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an anti-BRD4 antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated BRD4 indicates a successful reaction. An anti-ubiquitin antibody can also be used for detection.
Target Protein Degradation in Cells
The ultimate validation of a PROTAC's function is its ability to induce the degradation of the target protein within a cellular context.
Data Comparison: Cellular Degradation Potency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax |
| Hypothetical this compound PROTAC | VHL | To be determined (e.g., HeLa, 22Rv1) | <100 nM (Target) | >80% (Target) |
| MZ1 [1] | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 [1][2] | CRBN | Burkitt's Lymphoma (BL), 22RV1 | <1 nM | Not explicitly reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Workflow: Cellular Degradation Assays
Caption: Workflow for determining cellular degradation.
Downstream Functional Effects
Demonstrating that target protein degradation leads to the expected biological consequences is the final step in in vitro validation. For BRD4, this includes assessing effects on cell proliferation and apoptosis.
Data Comparison: Antiproliferative Activity of BRD4 PROTACs
| PROTAC | Cell Line | IC50 (Cell Viability) |
| Hypothetical this compound PROTAC | To be determined (e.g., MV4-11) | <100 nM (Target) |
| MZ1 | Ovarian Cancer Cell Lines | 0.03 nM - 500 nM |
| ARV-825 | Burkitt's Lymphoma (BL) | Potent inhibition |
IC50: Half-maximal inhibitory concentration.
Alternative BRD4 Degradation Technologies
While PROTACs are a dominant force in targeted protein degradation, alternative approaches are emerging.
Comparison of BRD4 Degradation Technologies
| Technology | Mechanism | Advantages | Disadvantages |
| PROTACs (e.g., this compound based) | Heterobifunctional molecule recruits an E3 ligase to the target protein for ubiquitination and proteasomal degradation.[3] | Catalytic mode of action, can target "undruggable" proteins, high potency. | Large molecular weight, complex pharmacokinetics, potential for "hook effect". |
| Monovalent "Direct" Degraders [4] | Small molecules that bind to the target protein and induce a conformational change that is recognized by an E3 ligase, leading to degradation. | Smaller molecular weight, potentially better drug-like properties. | Discovery is often serendipitous, mechanism can be difficult to elucidate. |
| Molecular Glues | Small molecules that induce an interaction between an E3 ligase and a target protein that would not normally interact. | Small molecular weight, can have high potency. | Often discovered serendipitously, rational design is challenging. |
| LYTACs (Lysosome-Targeting Chimeras) | Bifunctional molecules that link a target protein to a lysosomal targeting receptor, leading to degradation via the lysosomal pathway. | Can target extracellular and membrane proteins. | Large molecular weight, potential for immunogenicity. |
Detailed Experimental Protocols
Western Blotting for DC50 and Dmax Determination
-
Cell Seeding and Treatment: Seed cells (e.g., 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.
-
Data Analysis: Calculate the percentage of BRD4 remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the chip surface and measure the binding response.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, pre-incubate the PROTAC with a near-saturating concentration of the purified BRD4 bromodomain. Inject this mixture at various concentrations over the E3 ligase-coated chip.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the Kd of the binary PROTAC-E3 ligase interaction to the Kd of the ternary complex formation.
NanoBRET™ Assay for Cellular Protein Degradation
-
Cell Line Engineering: Create a stable cell line endogenously expressing the target protein (BRD4) fused to a HiBiT tag and co-expressing LgBiT.
-
Assay Setup: Seed the engineered cells in a 96-well plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells and incubate for the desired time.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ Nano-Glo® substrate.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescence signal corresponds to a reduction in the amount of HiBiT-tagged BRD4. Plot the luminescence signal against the PROTAC concentration to determine the DC50 and Dmax.
This guide provides a foundational framework for the in vitro validation of novel PROTACs. The selection of specific assays and their order will depend on the research question and the stage of the drug discovery process. Rigorous and systematic validation is paramount for the successful development of these promising therapeutic agents.
References
Navigating the Membrane: A Comparative Guide to the Cellular Permeability of PROTACs Featuring the THP-PEG8-Boc Linker
For researchers, scientists, and drug development professionals, understanding and optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. This guide provides a comparative analysis of PROTAC cellular permeability, with a special focus on the role of the THP-PEG8-Boc linker, benchmarked against other common linker classes. We present a synthesis of experimental data, detailed methodologies for key permeability assays, and visual representations of relevant biological and experimental pathways.
PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4] However, the unique and often large molecular structures of PROTACs present significant challenges to their ability to traverse the cell membrane and reach their intracellular targets.[5] The linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in dictating the physicochemical properties of the PROTAC, including its cellular permeability.
The this compound Linker: A Profile
The this compound linker is a member of the polyethylene glycol (PEG) class of linkers. While specific experimental data on PROTACs incorporating the exact this compound linker is not extensively published, its structural components allow for informed predictions of its performance. The PEG8 component provides a flexible, hydrophilic chain, which can influence solubility and conformational dynamics. The tetrahydropyran (THP) and tert-butyloxycarbonyl (Boc) groups offer functionalities for synthesis and can impact the overall lipophilicity and three-dimensional shape of the resulting PROTAC.
Comparative Analysis of PROTAC Permeability with Different Linkers
The choice of linker has a profound impact on the cellular permeability of a PROTAC. Below is a summary of quantitative data from studies comparing different linker types. It is important to note that direct comparisons are best made within the same study to control for experimental variables.
| Linker Type | PROTAC Example | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Observations | Reference |
| PEG-based | MZ1 (BET degrader) | PAMPA | 0.01-0.1 | PEG linkers can adopt folded conformations, shielding polar groups and potentially aiding permeability. | |
| Alkyl | PROTAC with alkyl linker | PAMPA | Generally higher than PEG | Alkyl linkers can increase lipophilicity, which often correlates with increased passive diffusion. | |
| Rigid (e.g., piperidine/piperazine) | ARV-471 (ER degrader) | Not specified | Data not available | Rigid linkers can improve metabolic stability and may enhance permeability by pre-organizing the PROTAC in a favorable conformation. | |
| Amide-containing | MZ1 | PAMPA | 0.01-0.1 | Amide bonds are common but can contribute to poor ADME properties. | |
| Ester-containing | OARV-771 | PAMPA | ~1.5-fold higher than amide | Replacing amides with esters can increase permeability. |
Note: The permeability values are illustrative and can vary significantly based on the specific PROTAC, assay conditions, and cell line used.
Experimental Protocols for Assessing Cellular Permeability
Accurate assessment of PROTAC permeability is crucial for guiding medicinal chemistry efforts. The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Protocol:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with buffer.
-
Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentrations of the PROTAC in the donor and acceptor wells are determined by a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
Caco-2 Permeability Assay
Principle: The Caco-2 assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
Permeability Measurement (Apical to Basolateral): The PROTAC solution is added to the apical (donor) side, and buffer is added to the basolateral (acceptor) side.
-
Permeability Measurement (Basolateral to Apical): The PROTAC solution is added to the basolateral (donor) side, and buffer is added to the apical (acceptor) side. This is done to assess active efflux.
-
Incubation and Sampling: The plates are incubated at 37°C with 5% CO₂, and samples are taken from the acceptor compartment at various time points.
-
Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (PappB-A / PappA-B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the workflow for a Caco-2 permeability assay.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A streamlined workflow for conducting a Caco-2 cell permeability assay.
Caption: The fundamental components of a Proteolysis Targeting Chimera (PROTAC).
Conclusion
The cellular permeability of PROTACs is a complex interplay of various physicochemical properties, with the linker playing a central role. While PROTACs with the this compound linker are anticipated to benefit from the conformational flexibility and potential for intramolecular hydrogen bonding afforded by the PEG component, a direct comparison with other linker classes such as alkyl chains and rigid linkers reveals a trade-off between properties like lipophilicity, solubility, and pre-organization. The choice of linker must be carefully considered and empirically tested using robust permeability assays like PAMPA and Caco-2 to optimize for cellular uptake and, ultimately, therapeutic efficacy. The insights and methodologies presented in this guide are intended to aid researchers in making informed decisions in the design and development of novel PROTAC-based degraders.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PROTAC Linker Technologies: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of different PROTAC linker technologies, offering insights into their performance and the experimental methodologies used for their evaluation.
PROTACs have emerged as a revolutionary therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The linker is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase, the cornerstone of successful protein degradation.[1][2] The choice of linker technology—from flexible alkyl and polyethylene glycol (PEG) chains to more rigid and sophisticated structures—can profoundly impact a PROTAC's biological activity.[3][4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achievable. Lower DC50 and higher Dmax values are indicative of a more potent and efficacious PROTAC. The following tables summarize quantitative data from various studies, offering a head-to-head comparison of different linker technologies for several key therapeutic targets.
Table 1: Linker Performance in BRD4 Degradation
| Linker Type | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| VHL-based | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5 | Not Reported | [5] |
| VHL-based (MZ1) | VHL | H661, H838 | 8, 23 | Complete at 100 nM | |
| CRBN-based (ARV-825) | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 to 1 | Not Reported | |
| CRBN-based (PROTAC 1) | CRBN | Burkitt's lymphoma (BL) | < 1 | Not Reported | |
| Alkyl Linker (ZZ7-17-060) | FBXO22 | Jurkat | Not Reported | ~32 |
Table 2: Linker Performance in BTK Degradation
| Linker Type | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Reference(s) |
| Noncovalent | CRBN | Mino | 2.2 | 97 | |
| PROTAC BTK Degrader-3 | Not Specified | Mino | 10.9 | Not Reported | |
| PROTAC BTK Degrader-6 | Not Specified | Not Specified | 3.18 | Not Reported |
Table 3: Linker Performance in Androgen Receptor (AR) Degradation
| Linker Type | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Reference(s) |
| Optimized Linker (ARD-69) | VHL | LNCaP, VCaP, 22Rv1 | 0.86, 0.76, 10.4 | |
| Shorter Linker (ARD-266) | VHL | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | |
| ARV-110 | Not Specified | VCaP, LNCaP | < 1 |
Table 4: Linker Performance in Estrogen Receptor (ERα) Degradation
| Linker Type | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Reference(s) |
| VHL-based (ERD-308) | VHL | MCF-7, T47D | 0.17, 0.43 | |
| ARV-471 | Not Specified | ER+ breast cancer cell lines | 1.8 | |
| Cereblon-based (UM-ERD-3111, UM-ERD-4001) | Cereblon | Not Specified | Sub-nanomolar |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding PROTAC technology. The following diagrams, generated using Graphviz, illustrate the mechanism of action, key signaling pathways affected by protein degradation, and a typical experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action. Various biophysical techniques can be employed for this purpose.
1. Surface Plasmon Resonance (SPR):
-
Principle: Measures the change in the refractive index at the surface of a sensor chip upon binding of molecules.
-
General Protocol:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Inject the PROTAC over the surface to measure binary binding.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change that occurs upon binding of molecules.
-
General Protocol:
-
Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine binary binding affinities.
-
To assess ternary complex formation, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET):
-
Principle: A proximity-based assay where energy transfer occurs between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.
-
General Protocol:
-
Label the target protein and the E3 ligase with a compatible TR-FRET donor-acceptor pair.
-
Incubate the labeled proteins with varying concentrations of the PROTAC.
-
Measure the FRET signal, which will be proportional to the amount of ternary complex formed.
-
Conclusion
The linker is a critical determinant of PROTAC success, and its rational design is paramount for developing effective protein degraders. While flexible linkers like alkyl and PEG chains offer synthetic tractability and have been widely employed, there is a growing trend towards the use of more rigid and functionalized linkers to enhance potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types, lengths, and compositions. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity of PROTACs Synthesized with THP-PEG8-Boc
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing safe and effective therapeutics. The linker component of a PROTAC, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a critical role in determining its physicochemical properties and, consequently, its selectivity profile. This guide provides a comparative analysis of a hypothetical PROTAC synthesized with a flexible, hydrophilic THP-PEG8-Boc linker against alternatives, supported by illustrative experimental data and detailed protocols for key cross-reactivity studies.
The Influence of the Linker on PROTAC Selectivity
The structure and composition of the linker can significantly impact a PROTAC's selectivity. Flexible linkers, such as the polyethylene glycol (PEG)-based this compound, can allow for greater conformational freedom, which may facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. However, this flexibility can sometimes lead to the engagement of unintended off-target proteins. In contrast, more rigid linkers may restrict the PROTAC's conformation, potentially enhancing selectivity for the intended target.
To illustrate the comparative cross-reactivity, we will consider three hypothetical PROTACs targeting the fictitious bromodomain-containing protein BRD-X:
-
PROTAC-A: Utilizes a This compound linker, representing a flexible and hydrophilic linker.
-
PROTAC-B: Incorporates a more rigid piperazine-based linker , offering reduced conformational flexibility.
-
PROTAC-C: Features a shorter PEG4 linker , to assess the impact of linker length.
Quantitative Assessment of Cross-Reactivity
To provide a comprehensive comparison, we will present hypothetical data from three widely-used techniques for assessing PROTAC selectivity: Mass Spectrometry-based Proteomics, KinomeScan®, and Cellular Thermal Shift Assay (CETSA).
Mass Spectrometry-Based Proteomics
Global proteomics analysis allows for an unbiased and comprehensive view of changes in protein abundance across the entire proteome upon PROTAC treatment. This is a powerful method to identify off-target proteins that are degraded.[1][2][3][4]
Table 1: Summary of Hypothetical Proteomics Data
| PROTAC | Target Protein | Linker Type | Number of Significantly Degraded Off-Target Proteins (>50% degradation) |
| PROTAC-A | BRD-X | This compound | 12 |
| PROTAC-B | BRD-X | Rigid Piperazine | 5 |
| PROTAC-C | BRD-X | PEG4 | 8 |
Experimental Protocol: Quantitative Proteomics using Tandem Mass Tags (TMT)
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa or HEK293) are cultured to ~80% confluency. Cells are then treated with the respective PROTACs (e.g., at their DC50 concentration) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: An equal amount of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with trypsin.
-
TMT Labeling: The resulting peptide mixtures are labeled with different isobaric TMT reagents according to the manufacturer's instructions. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined, fractionated using high-pH reversed-phase liquid chromatography, and then analyzed by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., Proteome Discoverer or MaxQuant). Peptide and protein identification is performed by searching the data against a human protein database. The TMT reporter ion intensities are used to quantify the relative abundance of proteins across the different treatment conditions. Proteins with a statistically significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control are identified as potential off-targets.
KinomeScan® Profiling
For PROTACs targeting kinases or those with warheads that have kinase-binding potential, a KinomeScan® assay can provide valuable information on off-target kinase engagement.[5]
Table 2: Summary of Hypothetical KinomeScan® Data
| PROTAC | Target Kinase | Linker Type | Number of Off-Target Kinases with >90% Inhibition at 1 µM |
| PROTAC-A | BRD-X (hypothetical kinase activity) | This compound | 15 |
| PROTAC-B | BRD-X (hypothetical kinase activity) | Rigid Piperazine | 7 |
| PROTAC-C | BRD-X (hypothetical kinase activity) | PEG4 | 11 |
Experimental Protocol: KinomeScan®
-
Compound Submission: The PROTACs of interest are submitted for screening against a panel of human kinases (e.g., the DiscoverX KINOMEscan® panel).
-
Binding Assay: The assay is typically performed as a competition binding assay. A proprietary kinase-tagged phage is incubated with the PROTAC and an immobilized ligand that binds to the active site of the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. If the PROTAC binds to the kinase, it will prevent the kinase-tagged phage from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the PROTAC to the kinase. A threshold is set (e.g., <10% Ctrl) to identify significant off-target interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It can be used to confirm that a PROTAC binds to its intended target and to identify off-target binders by observing changes in protein thermal stability.
Table 3: Summary of Hypothetical CETSA Data
| PROTAC | Target Protein | Linker Type | Thermal Shift of Target Protein (°C) | Number of Off-Target Proteins with Significant Thermal Shift (>2°C) |
| PROTAC-A | BRD-X | This compound | +4.5 | 9 |
| PROTAC-B | BRD-X | Rigid Piperazine | +5.2 | 3 |
| PROTAC-C | BRD-X | PEG4 | +4.8 | 6 |
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are treated with the PROTAC or vehicle control for a defined period.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: The cells are lysed (e.g., by freeze-thaw cycles), and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of the target protein and other proteins in the soluble fraction is quantified. This can be done by Western blotting for specific targets or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC binds to and stabilizes the protein.
Discussion of Hypothetical Findings
The hypothetical data presented in the tables suggests that the choice of linker can have a pronounced effect on the selectivity of a PROTAC.
-
PROTAC-A (this compound linker): The flexible and longer PEG8 linker, while effectively engaging the target protein, also appears to permit a higher number of off-target interactions. This could be due to the increased conformational freedom allowing the PROTAC to adopt conformations that are competent for binding to and degrading other proteins.
-
PROTAC-B (Rigid Piperazine linker): The rigid linker in PROTAC-B seems to confer greater selectivity, as indicated by the lower number of off-target hits in all three assays. This rigidity may pre-organize the PROTAC into a conformation that is more specific for the intended target, thereby reducing interactions with other proteins.
-
PROTAC-C (PEG4 linker): The shorter PEG4 linker in PROTAC-C shows an intermediate cross-reactivity profile. This suggests that linker length is a critical parameter that needs to be optimized to balance target engagement with selectivity.
Conclusion
The cross-reactivity profiling of PROTACs is a critical step in their development as safe and effective therapeutics. As illustrated by our comparative guide with hypothetical data, the linker is a key determinant of a PROTAC's selectivity. While flexible linkers like this compound can be effective, they may also lead to a greater potential for off-target effects compared to more rigid or length-optimized linkers. A multi-pronged approach utilizing orthogonal methods such as proteomics, kinase profiling, and CETSA is essential for a thorough characterization of a PROTAC's selectivity profile. This comprehensive understanding allows for the rational design of next-generation PROTACs with improved safety and therapeutic efficacy.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degrader [proteomics.com]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of THP-PEG8-Boc: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, procedural overview of the proper disposal of THP-PEG8-Boc, a PEG-based PROTAC linker. Adherence to these protocols is essential for maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both solid and solution forms, should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent inhalation of any dust or vapors.
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent aerosolization and splashing of the compound.[1] |
| Working Concentration | As low as experimentally required | To minimize the total volume of chemical waste generated.[1] |
| Waste Storage | Segregated, labeled, and sealed container | To avert accidental mixing with incompatible chemicals and ensure clear identification.[1] |
| pH of Aqueous Waste | Neutral (6-8) | To reduce reactivity and potential corrosion of plumbing if drain disposal of non-hazardous, neutralized components is permitted by local regulations.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all local, regional, national, and international regulations. This chemical should never be released into standard waste streams or drains.
-
Containment: All waste containing this compound, including contaminated materials such as pipette tips, weighing paper, and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container. The container must be chemically compatible with the compound and feature a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound". Any additional hazard information required by your institution's safety protocols should also be included.
-
Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated area. It is crucial to store it away from incompatible materials. The storage area should be designed to contain any potential spills.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the pickup and disposal of the hazardous waste. You will need to provide the accurate chemical name and the quantity of the waste.
-
Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste, as they may contain residual product. These containers should not be reused and must be disposed of in the same manner as the chemical waste. For some containers, triple-rinsing with a suitable solvent may be an option, with the rinsate collected as hazardous waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to soak up the substance.
-
Collection: Place the absorbent material and any contaminated solids into the designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling THP-PEG8-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of THP-PEG8-Boc, a PEG-based PROTAC linker. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) should be worn. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles are mandatory. A face shield may be required for operations with a higher risk of splashing. |
| Skin and Body Protection | A laboratory coat must be worn and fully buttoned. Ensure that the material is appropriate for the chemicals being handled. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds suggest the following potential hazards and first aid measures. It is imperative to obtain the specific SDS from your supplier for the most accurate information.
| Potential Hazard | First Aid Measures |
| Skin Contact | May cause skin irritation.[1] Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | May cause serious eye irritation.[1] Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | May cause respiratory irritation. Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize exposure and ensure the integrity of the compound.
Step 1: Preparation
-
Read and understand the Safety Data Sheet (SDS) provided by the supplier.
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
Step 2: Weighing and Aliquoting
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
Close the container tightly after use.
Step 3: Dissolution
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication or vortexing is required, ensure the vial is securely capped.
Step 4: Post-Handling
-
Clean the work area thoroughly after the procedure is complete.
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as chemical waste.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste (e.g., contaminated gloves, weighing paper, pipette tips) and liquid waste (e.g., unused solutions) containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
